Product packaging for 3-Chloro-2-methoxypyridine(Cat. No.:CAS No. 13472-84-9)

3-Chloro-2-methoxypyridine

Cat. No.: B078714
CAS No.: 13472-84-9
M. Wt: 143.57 g/mol
InChI Key: MSICGKUDCSUMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-2-methoxypyridine is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and material science. Its distinct molecular architecture, featuring an electron-donating methoxy group adjacent to an electron-withdrawing chlorine atom on the pyridine ring, creates a unique electronic profile that dictates its reactivity. This compound is primarily employed as a key synthon in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of the 2-methoxypyridine scaffold into more complex molecular systems. The 2-methoxypyridine moiety is a privileged structure in drug discovery, often serving as a bioisostere for phenols or anilines to improve metabolic stability and pharmacokinetic properties. Consequently, this reagent is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of diseases, as well as in the development of advanced agrochemicals and organic ligands for catalysis. Researchers value this compound for its predictable regioselectivity in subsequent functionalization reactions, making it an indispensable tool for constructing novel chemical entities in high-throughput screening libraries and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO B078714 3-Chloro-2-methoxypyridine CAS No. 13472-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSICGKUDCSUMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535409
Record name 3-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-84-9
Record name 3-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-2-methoxypyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methoxypyridine is a halogenated pyridine derivative with significant applications as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both a chloro and a methoxy group on the pyridine ring, make it a valuable intermediate in the preparation of a wide range of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with its key applications in the pharmaceutical and agrochemical industries.

Physical and Chemical Properties

This compound is a clear, light yellow to orange liquid at room temperature.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 13472-84-9[1][2][3][4]
Molecular Formula C₆H₆ClNO[1][2][4]
Molecular Weight 143.57 g/mol [1][2][3][4]
Appearance Light yellow to yellow to orange clear liquid[1][2][3]
Density 1.25 g/cm³[1][2][3][5]
Boiling Point 53 °C at 3 mmHg[1][2][3][4][5]
171.1 ± 20.0 °C at 760 Torr (Calculated)[6]
Refractive Index n20/D 1.54[1][2][3][5]
Flash Point 57 °C (134.6 °F)[3][5]
Solubility Slightly soluble (4.9 g/L) at 25 °C (Calculated)[6]
Purity ≥ 97% (GC)[2][3]

Spectroscopic Data

While detailed experimental protocols for acquiring spectroscopic data are not available in the provided search results, typical analytical techniques for a compound like this compound would involve ¹H NMR, ¹³C NMR, and IR spectroscopy. Some sources confirm that NMR data is used to confirm the structure of commercially available this compound.[3] Chemical book databases also indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and its derivatives.[7][8][9][10][11]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity imparted by the chloro and methoxy substituents on the pyridine ring.[1][2][12] The presence of these functional groups allows for a variety of chemical transformations, making it a key component in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution reactions.[12] This allows for the introduction of a wide range of functional groups, which is a key strategy in the development of new pharmaceutical and agrochemical compounds.[12]

Applications in Drug Development

This compound serves as a precursor in the development of various drug candidates, including those targeting neurological disorders and infectious diseases.[12] It is also an important intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] The ability to modify its structure through nucleophilic substitution enables chemists to fine-tune the efficacy, selectivity, and pharmacokinetic properties of the resulting drug molecules.[12]

Applications in Agrochemicals

In the agrochemical sector, this compound is used in the synthesis of herbicides and fungicides.[1][2][12] The chlorine atom contributes to the stability and effectiveness of the resulting pesticides against target pests.[12] The methoxy group can enhance the solubility and absorption of these compounds in plant systems.[12]

Synthesis and Experimental Workflows

While specific, detailed experimental protocols for the synthesis of this compound were not found in the search results, a general understanding of its utility can be visualized. The following diagram illustrates a conceptual workflow where this compound serves as a starting material for the synthesis of diverse chemical entities.

G Conceptual Synthetic Workflow of this compound start This compound reaction1 Nucleophilic Substitution start->reaction1 intermediate1 Functionalized Pyridine Derivative reaction1->intermediate1 reaction2 Further Transformations intermediate1->reaction2 pharma Pharmaceutical Compounds reaction2->pharma Drug Discovery & Development agro Agrochemical Compounds reaction2->agro Pesticide Synthesis

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[13]

Hazard Statements:

  • H226: Flammable liquid and vapor[3]

  • H227: Combustible liquid

  • H302: Harmful if swallowed

  • H310 + H330: Fatal in contact with skin or if inhaled

  • H315: Causes skin irritation[3][13]

  • H318: Causes serious eye damage

  • H319: Causes serious eye irritation[3][13]

  • H335: May cause respiratory irritation[13]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P260: Do not breathe mist or vapors.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[15] Store in a cool, well-ventilated place, away from sources of ignition.[3][5]

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties that make it highly valuable in the fields of medicinal chemistry and agrochemical research. Its reactivity, particularly in nucleophilic substitution reactions, allows for the synthesis of a diverse array of complex molecules with potential biological activity. Proper handling and storage procedures are essential when working with this compound due to its hazardous nature.

References

3-Chloro-2-methoxypyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-methoxypyridine, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines its core chemical properties, potential synthetic transformations, and generalized experimental protocols.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative featuring a chlorine atom at the 3-position and a methoxy group at the 2-position. These functional groups dictate its reactivity, making it a versatile intermediate for introducing the 2-methoxypyridinyl moiety into larger molecules. Its key properties are summarized below.

PropertyValueReference
CAS Number 13472-84-9[1][2]
Molecular Formula C₆H₆ClNO[2][3]
Molecular Weight 143.57 g/mol [2][3][4][5]
Appearance Light yellow to yellow to orange clear liquid[3][6]
Density 1.25 g/mL[3][4]
Boiling Point 53 °C / 3 mmHg[3][4]
Purity ≥ 97% (GC)[3][4]

Synthetic Utility and Key Reactions

As a versatile intermediate, this compound is primarily utilized in cross-coupling and nucleophilic substitution reactions to create more complex molecular architectures.[5] The chlorine atom at the 3-position is the primary site for substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a general workflow for the utilization of this compound in a research and development setting.

G cluster_procurement Procurement & QC cluster_reaction Core Reaction cluster_purification Purification & Analysis start Obtain this compound qc Quality Control (NMR, GC-MS) start->qc reaction Cross-Coupling or Nucleophilic Substitution qc->reaction workup Aqueous Workup reaction->workup purify Column Chromatography workup->purify analysis Characterization (NMR, LC-MS, HRMS) purify->analysis end end analysis->end Final Compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->receptor drug Derived Inhibitor drug->raf Inhibits

References

Synthesis of 3-Chloro-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-chloro-2-methoxypyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] Two core methodologies are detailed: the selective methoxylation of 2,3-dichloropyridine and a multi-step synthesis commencing from 2-hydroxypyridine. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate the laboratory-scale synthesis and process development of this versatile building block.

Introduction

This compound is a substituted pyridine derivative of significant interest due to its utility as a precursor in the synthesis of a variety of biologically active molecules.[1] The presence of chloro and methoxy functionalities on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science. This guide outlines the most prevalent and practical synthetic routes for its preparation, offering a foundation for researchers and development professionals.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Pathway 1: Selective nucleophilic substitution of 2,3-dichloropyridine.

  • Pathway 2: Chlorination of 2-hydroxypyridine followed by O-methylation.

The following sections provide a detailed analysis of each pathway, including reaction mechanisms, experimental procedures, and quantitative data.

Pathway 1: Selective Methoxylation of 2,3-Dichloropyridine

This pathway involves the direct displacement of one chlorine atom from the readily available starting material, 2,3-dichloropyridine, with a methoxy group. The electron-deficient nature of the pyridine ring, enhanced by the two chlorine substituents, facilitates nucleophilic aromatic substitution (SNAr). The C2 position is generally more activated towards nucleophilic attack than the C3 position, allowing for regioselective substitution.[2]

Reaction Scheme:

cluster_reagents Reagents 2_3_dichloropyridine 2,3-Dichloropyridine 3_chloro_2_methoxypyridine This compound 2_3_dichloropyridine->3_chloro_2_methoxypyridine Heat sodium_methoxide Sodium Methoxide (NaOMe) in Methanol (MeOH)

Caption: Selective methoxylation of 2,3-dichloropyridine.

This protocol is adapted from general procedures for nucleophilic substitution on 2,3-dichloropyridine.[2]

Materials:

  • 2,3-Dichloropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyridine (1.0 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.05-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

While specific yield data for the direct methoxylation of 2,3-dichloropyridine is not extensively reported in readily available literature, analogous nucleophilic substitution reactions on this substrate, such as amination, can proceed in high yields (e.g., 82% for amination with aniline).[2] It is expected that the methoxylation would also provide good yields of the desired 2-methoxy-3-chloropyridine.[2]

Starting MaterialReagentSolventTemperatureTypical Yield (%)Purity (%)
2,3-DichloropyridineSodium MethoxideMethanolRefluxGood (estimated)>97 (after purification)
Pathway 2: From 2-Hydroxypyridine

This two-step pathway begins with the chlorination of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) to form 3-chloro-2-hydroxypyridine.[3][4] This intermediate is then subjected to O-methylation to yield the final product.

Reaction Scheme:

cluster_reagents1 Reagents cluster_reagents2 Reagents 2_hydroxypyridine 2-Hydroxypyridine 3_chloro_2_hydroxypyridine 3-Chloro-2-hydroxypyridine 2_hydroxypyridine->3_chloro_2_hydroxypyridine Step 1: Chlorination chlorinating_agent Chlorinating Agent (e.g., POCl3) 3_chloro_2_methoxypyridine This compound 3_chloro_2_hydroxypyridine->3_chloro_2_methoxypyridine Step 2: O-Methylation methylating_agent Methylating Agent (e.g., CH3I, (CH3)2SO4) base Base (e.g., K2CO3, KOH)

Caption: Synthesis of this compound from 2-hydroxypyridine.

This protocol is based on general procedures for the chlorination of hydroxypyridines.[5][6]

Materials:

  • 2-Hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (as a base, optional)

  • Ice water

Procedure:

  • In a reaction vessel equipped for heating under reflux and protection from moisture, add 2-hydroxypyridine (1.0 equivalent).

  • Carefully add phosphorus oxychloride (excess, can act as both reagent and solvent) or an equimolar amount in a high-boiling solvent. An organic base like pyridine can also be added.[5]

  • Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 3-chloro-2-hydroxypyridine.

This protocol is adapted from the methylation of a structurally similar compound, 2-bromo-3-hydroxypyridine.[7]

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Water

Procedure:

  • To a stirred suspension of 3-chloro-2-hydroxypyridine (1.0 equivalent) and a base such as potassium carbonate or pulverized potassium hydroxide (1.1-1.5 equivalents) in a suitable solvent like DMF or acetone, add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise at room temperature.[7][8]

  • Stir the mixture at room temperature or with gentle heating (e.g., 55-60°C) for several hours until the starting material is consumed (monitored by TLC).[7]

  • Pour the reaction mixture into ice water to precipitate the product or to be extracted.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • Alternatively, extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to give the crude product.

  • Purify by vacuum distillation or column chromatography.

The yields for each step can vary depending on the specific conditions and reagents used.

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield (%)
Chlorination 2-HydroxypyridinePOCl₃Neat or high-boiling solventReflux70-90
O-Methylation 3-Chloro-2-hydroxypyridineCH₃I, K₂CO₃DMFRoom Temp - 60°C80-95

Purification and Analysis

The final product, this compound, is typically purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8][9] The purity can be assessed by GC-MS and NMR spectroscopy.

General Workflow for Synthesis and Purification:

A Reaction Setup (Starting Materials & Reagents) B Reaction Monitoring (TLC, GC-MS) A->B C Work-up (Quenching, Extraction) B->C D Isolation of Crude Product (Solvent Evaporation) C->D E Purification (Distillation or Chromatography) D->E F Analysis (NMR, GC-MS) E->F

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. The selective methoxylation of 2,3-dichloropyridine offers a more direct route, while the synthesis from 2-hydroxypyridine provides an alternative approach. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling the efficient synthesis of this important chemical intermediate. The choice of pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities.

References

Spectroscopic Profile of 3-Chloro-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-methoxypyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are also provided to guide researchers in acquiring and interpreting their own data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the structure to known data of related pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2Doublet of Doublets (dd)1HH-6
~7.6 - 7.8Doublet of Doublets (dd)1HH-4
~7.0 - 7.2Doublet of Doublets (dd)1HH-5
~4.0Singlet (s)3H-OCH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C-2
~145C-6
~138C-4
~122C-5
~118C-3
~54-OCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1600-1550StrongC=C and C=N stretching (pyridine ring)
1480-1440StrongC-H bending (methyl)
1300-1200StrongC-O stretch (aryl ether)
800-700StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
143100[M]⁺ (³⁵Cl isotope)
145~33[M+2]⁺ (³⁷Cl isotope)
128Variable[M-CH₃]⁺
112Variable[M-OCH₃]⁺
78Variable[C₅H₄N]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic compound like this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Liquids):

    • Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (typically in the low ppm to high ppb concentration range).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Spectral_Data Combined Spectral Data NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data Structure_Elucidation Structure Elucidation Spectral_Data->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to use the provided protocols to obtain experimental data and use the predicted values as a reference for interpretation.

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methoxypyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the interplay of the pyridine nitrogen, the electron-withdrawing chloro group, and the electron-donating methoxy group, govern its reactivity and stability. This technical guide provides a comprehensive overview of the key chemical transformations of this compound, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the stability of this compound under various conditions, offering crucial insights for its handling, storage, and application in multi-step syntheses. This document aims to be a valuable resource for researchers and professionals engaged in the design and development of novel molecules incorporating the 2-methoxypyridine scaffold.

Introduction

This compound is a key intermediate in organic synthesis, valued for its role in the construction of more complex molecular architectures.[1][2] The pyridine ring, a ubiquitous motif in biologically active compounds, is rendered electron-deficient by the nitrogen atom, influencing its reactivity towards nucleophiles. The substituents at the 2- and 3-positions further modulate this reactivity. The 2-methoxy group is electron-donating through resonance, while the 3-chloro group is electron-withdrawing via induction. This electronic tug-of-war dictates the regioselectivity and rate of various chemical reactions. This guide will explore the primary reaction classes and stability profile of this important synthetic intermediate.

Chemical Reactivity

The reactivity of this compound is dominated by transformations involving the chloro substituent, which can act as a leaving group in nucleophilic aromatic substitution and participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups and ortho/para to the ring nitrogen. In this compound, the chloro group at the 3-position can be displaced by a variety of nucleophiles. These reactions are often slower than those on more activated systems (e.g., with nitro groups) and may require elevated temperatures.[3]

Common nucleophiles employed in SNAr reactions with chloropyridines include amines, alkoxides, and sulfides.[2][3] For instance, the reaction with amines can be used to introduce substituted amino groups, a key step in the synthesis of many pharmaceutical building blocks.[4]

Logical Relationship for Nucleophilic Aromatic Substitution

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2)->Reaction Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF)->Reaction Base (optional) Base (optional) Base (optional)->Reaction Heat Heat Heat->Reaction 3-Substituted-2-methoxypyridine 3-Substituted-2-methoxypyridine Reaction->3-Substituted-2-methoxypyridine SNAr

General workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound can serve as a substrate in these transformations. The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often necessitating the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step.[5]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. While specific examples for this compound are not extensively documented in readily available literature, protocols for the structurally similar 3-Chloro-5-fluoro-2-methoxypyridine provide a valuable starting point. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Chloropyridine (Adapted from a similar substrate)

  • Materials: 3-Chloro-5-fluoro-2-methoxypyridine (1.0 mmol), Arylboronic acid (1.2 mmol), Potassium phosphate (K₃PO₄, 2.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), SPhos (0.04 mmol), Degassed 1,4-dioxane (4 mL), and Degassed water (0.8 mL).

  • Procedure:

    • To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add the degassed 1,4-dioxane and water.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

Suzuki-Miyaura Coupling Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[5] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. As with Suzuki-Miyaura coupling, the reactivity of chloropyridines in Buchwald-Hartwig amination often requires carefully selected catalyst systems.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride (General Procedure)

  • Materials: Aryl chloride (1.0 equiv.), Amine (1.2 equiv.), Sodium tert-butoxide (1.4 equiv.), Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., XPhos, 2-4 mol%), and Anhydrous toluene.

  • Procedure:

    • In a glovebox, combine the palladium catalyst, phosphine ligand, and sodium tert-butoxide in a reaction vial.

    • Add the aryl chloride and the amine.

    • Add anhydrous, degassed toluene.

    • Seal the vial and heat the reaction mixture with stirring. Reaction temperature and time will vary depending on the specific substrates.

    • Monitor the reaction by TLC or GC/LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) Amine_Coordination Amine Coordination & Deprotonation L-Pd(II)(Ar)(X)->Amine_Coordination HNR'R'' L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') Amine_Coordination->L-Pd(II)(Ar)(NR'R'') Base Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(NR'R'')->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R''

Catalytic cycle for the Buchwald-Hartwig amination.

Chemical Stability

The stability of this compound is a critical consideration for its storage and use in synthesis. Like many organic molecules, its stability can be influenced by factors such as pH, temperature, and light.

Hydrolytic Stability

Under strongly acidic or basic conditions, the methoxy group of 2-methoxypyridines can be susceptible to hydrolysis to the corresponding pyridone. The chloro group may also undergo hydrolysis, although this is generally less facile. The rate of hydrolysis is dependent on both pH and temperature.

Thermal Stability
Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of many organic compounds.[10] Photostability testing, as outlined by the International Council for Harmonisation (ICH) guidelines, is crucial for drug substances and products.[10] Such studies involve exposing the compound to defined light sources and analyzing for the formation of degradation products. While specific photostability data for this compound is not published, it is prudent to store it protected from light.[8][9]

Forced Degradation Study Workflow

G Drug_Substance This compound Degradation_Sample Degradation Sample Generation Drug_Substance->Degradation_Sample Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stress_Conditions->Degradation_Sample Analysis Analysis of Degradation Products Degradation_Sample->Analysis Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC) Analytical_Method->Analysis Results Identification of Degradants & Degradation Pathway Analysis->Results

General workflow for a forced degradation study.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number13472-84-9[1][8]
Molecular FormulaC₆H₆ClNO[1][8]
Molecular Weight143.57 g/mol [1][8]
AppearanceLight yellow to yellow to orange clear liquid[8]
Boiling Point53 °C / 3 mmHg[1][8]
Density1.25 g/cm³[8]
Refractive Indexn20/D 1.54[8]
StorageRoom temperature, protected from light[8][9]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its reactivity is primarily centered around the displacement of the chloro group via nucleophilic aromatic substitution and its participation in palladium-catalyzed cross-coupling reactions. While the chloro group is less reactive than bromo or iodo substituents, modern catalytic systems enable its efficient functionalization. The stability of the compound is a key consideration, with potential for degradation under harsh hydrolytic, thermal, or photolytic conditions. This guide provides a foundational understanding of the reactivity and stability of this compound, which should aid researchers in its effective utilization for the synthesis of novel and complex molecules. Further investigation into the specific quantitative aspects of its reactivity and stability will undoubtedly enhance its application in drug discovery and development.

References

The Versatile Building Block: An In-depth Technical Guide to 3-Chloro-2-methoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that has emerged as a crucial and versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the chloro, methoxy, and pyridine nitrogen functionalities, render it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. We will delve into its reactivity in key organic transformations, supported by experimental data and detailed protocols, to offer a practical resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
CAS Number 13472-84-9
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Pale yellow liquid
Boiling Point 210.6 ± 20.0 °C at 760 mmHg
Density 1.2±0.1 g/cm³
Flash Point 81.2±21.8 °C

Core Applications in Organic Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of bioactive compounds. The presence of both a chloro and a methoxy group on the pyridine ring allows for a diverse range of chemical modifications, making it an important starting material for creating novel molecules with significant biological activity.[1]

Its applications span across several key areas of organic synthesis:

  • Cross-Coupling Reactions: The chloro substituent at the 3-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further influenced by the chloro and methoxy groups, facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups.

  • Synthesis of Heterocyclic Scaffolds: It serves as a precursor for the construction of more complex heterocyclic systems, which are prevalent in many biologically active molecules.

Key Reactions and Methodologies

This section details the primary synthetic transformations involving this compound, providing experimental protocols for key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the appropriate choice of catalyst and reaction conditions can facilitate efficient coupling of this compound with various boronic acids.[2] The electron-donating methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, necessitating the use of more active catalytic systems.[2]

Experimental Protocol: Synthesis of 2-methoxy-3-phenylpyridine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

    • Degassed 1,4-dioxane (4 mL) and water (0.8 mL)

  • Procedure:

    • To an oven-dried reaction vial, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add the degassed 1,4-dioxane and water.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-3-phenylpyridine.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)-Cl(L2) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdOAr Ar-Pd(II)-OR'(L2) ArPdCl->ArPdOAr Ligand Exchange (Base, -Cl-) ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdOAr->ArPdAr_prime Transmetalation (Ar'B(OR)2) ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to valuable 3-amino-2-methoxypyridine derivatives. The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.

Experimental Protocol: Synthesis of N-phenyl-2-methoxypyridin-3-amine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Aniline (1.2 mmol, 1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

    • XPhos (0.03 mmol, 3.0 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, combine Pd₂(dba)₃, XPhos, and NaOtBu in an oven-dried Schlenk tube.

    • Add this compound, aniline, and toluene.

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield N-phenyl-2-methoxypyridin-3-amine.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd catalyst, Ligand, Base, this compound, Amine, and Solvent setup->reagents reaction Heat Reaction Mixture (e.g., 100 °C) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up: Cool, Dilute, Filter monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl moieties into the pyridine ring of this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: Synthesis of 2-methoxy-3-(phenylethynyl)pyridine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Phenylacetylene (1.2 mmol, 1.2 equiv.)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and this compound.

    • Add anhydrous THF, triethylamine, and phenylacetylene.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, filter the mixture through Celite and wash the pad with ethyl acetate.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by flash chromatography to obtain 2-methoxy-3-(phenylethynyl)pyridine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows this compound to undergo nucleophilic aromatic substitution. The chloro group can be displaced by various nucleophiles, such as alkoxides, amines, and thiols. The regioselectivity of the substitution is influenced by the electronic effects of the methoxy group and the pyridine nitrogen.

Experimental Protocol: Synthesis of 3-amino-2-methoxypyridine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Aqueous ammonia (excess)

    • Copper(I) oxide (catalyst)

    • Sealed tube

  • Procedure:

    • Place this compound, aqueous ammonia, and a catalytic amount of copper(I) oxide in a sealed tube.

    • Heat the mixture at a high temperature (e.g., 150-200 °C) for several hours.

    • After cooling, carefully open the tube and neutralize the excess ammonia.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to yield 3-amino-2-methoxypyridine.

Factors Influencing Nucleophilic Aromatic Substitution

SNAr_Factors Factors Factors Influencing SNAr on this compound Nucleophile Strength Leaving Group Ability (Cl) Ring Activation (N atom, Methoxy Group) Solvent Polarity Temperature Reactivity Reaction Rate and Yield Factors:f0->Reactivity Factors:f1->Reactivity Factors:f2->Reactivity Factors:f3->Reactivity Factors:f4->Reactivity

Caption: Key factors influencing the outcome of SNAr reactions.

Applications in Pharmaceutical and Agrochemical Synthesis

The derivatives of this compound are valuable intermediates in the synthesis of various commercial products.

Pharmaceutical Applications: Synthesis of Torasemide Intermediate

While a direct synthesis of the diuretic drug Torasemide from this compound is not the primary route, a key intermediate, 4-amino-3-pyridinesulfonamide, can be conceptually derived from precursors accessible through reactions of this compound. The pyridine core is central to the structure of Torasemide.

Agrochemical Applications

This compound serves as a building block for the synthesis of certain herbicides and fungicides.[1] For example, analogues of the herbicide Picloram, which contains a chlorinated pyridine carboxylic acid core, can be envisioned through synthetic pathways starting from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, makes it an attractive starting material for the synthesis of a wide range of functionalized pyridine derivatives. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in academia and industry, facilitating the exploration of new synthetic routes and the development of novel molecules with potential applications in medicine and agriculture. Further research into the reactivity and applications of this compound is expected to uncover even more of its synthetic potential.

References

3-Chloro-2-methoxypyridine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine has emerged as a crucial building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules.[1] Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and a methoxy group at the 2-position on the pyridine ring, allows for strategic and selective functionalization. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound in the development of novel therapeutic agents.

Core Chemical Properties

The reactivity of this compound is primarily governed by the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group on the pyridine ring. This substitution pattern makes the 3-position susceptible to various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments.

PropertyValue
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
CAS Number 13472-84-9
Appearance Light yellow to yellow to orange clear liquid
Boiling Point 53 °C/3 mmHg
Density 1.25 g/mL

Key Synthetic Reactions and Experimental Protocols

The chloro substituent at the 3-position serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery. The most pivotal of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, a common motif in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for structurally similar chloropyridines.[2]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Coupling_Workflow reagents Combine Reactants: This compound Arylboronic acid K3PO4, Pd(OAc)2, SPhos inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent heat Heat Reaction Mixture (100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (EtOAc/Water Extraction) monitor->workup purify Purify Product (Column Chromatography) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-containing fragments.[3] This is a key transformation for the synthesis of compounds targeting a vast array of receptors and enzymes.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the amination of aryl chlorides.[4][5]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, combine this compound, the amine, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Cl(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Amine Ar-Pd(II)-NHR'R''+ PdII_Aryl->PdII_Amine + HNR'R'' - Cl- PdII_Amido Ar-Pd(II)-NR'R''(L2) PdII_Amine->PdII_Amido - H+ (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling facilitates the reaction of this compound with terminal alkynes to form substituted alkynylpyridines.[6][7] These products can serve as key intermediates for further elaboration or as final compounds with interesting biological properties.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

This protocol is a general method for Sonogashira coupling of aryl halides.[8]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent followed by the terminal alkyne and triethylamine.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Cl(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide + H-C≡CR - HI (Base) Cu_Acetylide->CuI Transmetalation (to Pd cycle) PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Sulfonamide Methoxypyridine Derivatives Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

References

In-depth Technical Guide: Safety and Handling of 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-2-methoxypyridine (CAS No: 13472-84-9), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative.[3][4] Its properties are summarized in the table below.

PropertyValue
CAS Number 13472-84-9
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Light yellow to yellow to orange clear liquid
Boiling Point 53 °C at 3 mmHg
Density 1.25 g/cm³
Flash Point 57 °C

(Source: Chem-Impex, TCI America)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

(Source: TCI Europe N.V. Safety Data Sheet)

Signal Word: Warning

Hazard Pictograms:

alt text
alt text

First-Aid Measures

Prompt and appropriate first-aid is essential in case of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Ingestion Rinse mouth. Get medical advice if you feel unwell.

(Source: TCI Europe N.V. Safety Data Sheet)

Firefighting Measures

AspectGuideline
Suitable Extinguishing Media Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.
Protective Equipment Wear self-contained breathing apparatus and full protective clothing.

(Source: TCI Europe N.V. Safety Data Sheet)

Handling and Storage

Proper handling and storage are critical to prevent accidents.

AspectGuideline
Handling Keep away from heat, sparks, open flames, and other ignition sources. No smoking. Use only in a well-ventilated area or outdoors.[5] Avoid breathing vapors or mist.[5] Wash hands thoroughly after handling.[5] Wear protective gloves, eye protection, and face protection.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up.

(Source: TCI Europe N.V. Safety Data Sheet, Fisher Scientific Safety Data Sheet)

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

(Source: TCI Europe N.V. Safety Data Sheet)

Toxicological and Ecotoxicological Information

Experimental Protocols

A generalized experimental protocol for handling liquid reagents like this compound is provided below. This should be adapted to specific experimental needs and institutional safety guidelines.

Objective: To safely dispense and use this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate glassware (beakers, graduated cylinders, pipettes)

  • Personal Protective Equipment (lab coat, gloves, safety goggles)

  • Chemical fume hood

  • Waste container

Procedure:

  • Preparation: Before starting, ensure the chemical fume hood is operational. Don all required PPE.

  • Dispensing:

    • Place the stock bottle of this compound in the fume hood.

    • To avoid contamination, do not insert a pipette directly into the stock bottle.[6]

    • Carefully pour an approximate amount of the liquid into a clean, labeled beaker.[6]

    • From the beaker, use a clean pipette to measure the desired volume.

  • Reaction:

    • Add the measured this compound to the reaction vessel within the fume hood.

  • Cleanup:

    • Dispose of any unused portion from the beaker into a designated waste container. Do not return it to the stock bottle.[7]

    • Clean all glassware thoroughly.

    • Wipe down the work area in the fume hood.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly.

Visualizations

The following diagrams illustrate key safety-related workflows and concepts.

Hazard_Relationship cluster_chemical This compound cluster_hazards Primary Hazards cluster_consequences Potential Consequences Chemical This compound Flammability Flammable Liquid (Cat. 3) Chemical->Flammability Skin_Irritation Skin Irritation (Cat. 2) Chemical->Skin_Irritation Eye_Irritation Eye Irritation (Cat. 2A) Chemical->Eye_Irritation Respiratory_Irritation Respiratory Irritation (STOT SE 3) Chemical->Respiratory_Irritation Fire Fire/Explosion Flammability->Fire if ignited Dermatitis Dermatitis Skin_Irritation->Dermatitis on contact Eye_Damage Serious Eye Damage Eye_Irritation->Eye_Damage on contact Respiratory_Effects Coughing, Shortness of Breath Respiratory_Irritation->Respiratory_Effects if inhaled Safe_Handling_Workflow Start Start: Prepare for Experiment PPE 1. Don Personal Protective Equipment (Lab coat, gloves, goggles) Start->PPE Ventilation 2. Ensure Proper Ventilation (Chemical Fume Hood) PPE->Ventilation Dispense 3. Dispense Chemical Safely (Pour to beaker, then pipette) Ventilation->Dispense Reaction 4. Perform Experiment Dispense->Reaction Waste 5. Dispose of Waste Properly (Designated waste container) Reaction->Waste Decontaminate 6. Clean Work Area and Glassware Waste->Decontaminate Remove_PPE 7. Remove PPE Decontaminate->Remove_PPE Wash_Hands 8. Wash Hands Thoroughly Remove_PPE->Wash_Hands End End: Experiment Complete Wash_Hands->End

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methoxypyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive analysis of the solubility characteristics of 3-Chloro-2-methoxypyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in published literature, this document provides a detailed theoretical solubility profile based on its molecular structure. Furthermore, it outlines a robust experimental protocol for researchers to determine these values empirically. This guide is intended for researchers, scientists, and professionals in drug development, enabling a foundational understanding for its application in synthesis, formulation, and quality control.

Theoretical Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound (C₆H₆ClNO, Molar Mass: 143.57 g/mol ) is a substituted pyridine with a molecular structure that suggests a nuanced solubility profile.

The key structural features influencing its solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's polarity. This suggests solubility in polar solvents.

  • Chloro Group: The electronegative chlorine atom attached to the pyridine ring is an electron-withdrawing group, which can influence the electron density of the aromatic system and participate in dipole-dipole interactions.

  • Methoxy Group: The methoxy group (-OCH₃) can also act as a hydrogen bond acceptor and contributes to the overall polarity of the molecule. Its presence may enhance solubility in certain polar solvents.

Based on these features, a qualitative prediction of the solubility of this compound in common organic solvents can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the pyridine ring, as well as the oxygen of the methoxy group.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): Moderate to good solubility is anticipated. The dipole-dipole interactions between the polar bonds in this compound and the polar functional groups of these solvents will be the primary driving force for dissolution.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. The overall polarity of this compound is significant enough that it is unlikely to dissolve well in solvents that primarily rely on London dispersion forces for interaction.

While a calculated water solubility of 4.9 g/L at 25 °C has been reported, this value is for an aqueous solution and does not directly translate to organic solvents.[1]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate
Toluene
Hexane

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or flasks with secure caps

  • Thermostatic shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution and reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear filtrate into a pre-weighed evaporation dish or vial. The filtration step is crucial to remove any suspended solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the evaporation dish containing the filtrate.

    • Carefully evaporate the solvent from the filtrate. This can be done at room temperature in a fume hood, or by gentle heating in an oven. For volatile solvents, ensure a controlled evaporation rate to prevent splashing. For less volatile solvents, a vacuum oven at a suitable temperature may be necessary.

    • Once the solvent is completely removed, place the evaporation dish in an oven at a temperature below the boiling point of this compound (boiling point is 53 °C at 3 mmHg) to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the evaporation dish minus the initial mass of the empty dish.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of the solubility of this compound.

G cluster_0 Preparation cluster_1 Sampling & Filtration cluster_2 Analysis A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow undissolved solute to settle B->C Equilibrium Reached D Withdraw supernatant with a syringe C->D E Filter into a pre-weighed dish D->E F Evaporate the solvent E->F Saturated Filtrate G Dry to a constant mass F->G H Calculate solubility G->H

Gravimetric Solubility Determination Workflow

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate data to support their work in drug discovery, process development, and chemical synthesis.

References

Commercial Suppliers and Technical Guide for 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1][2] Its structural features, including a reactive chlorine atom and a methoxy group on the pyridine scaffold, make it a versatile building block for the synthesis of more complex molecules.[1][2] The pyridine ring is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of commercial suppliers, key technical data, and a plausible synthetic route for this compound, intended to support laboratory-scale synthesis and process development.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The following table summarizes a selection of commercial sources. Pricing is generally available upon request from the individual suppliers.

SupplierPurity SpecificationCAS NumberAdditional Notes
--INVALID-LINK-----13472-84-9Chemical manufacturer since 2010.[3]
--INVALID-LINK-----1190198-20-9---
--INVALID-LINK--≥ 97% (GC)13472-84-9Offers Safety Data Sheets (SDS) and Product Specification sheets.[4]
--INVALID-LINK--Varies by supplier (e.g., 99% min)13472-84-9A platform listing multiple manufacturers and suppliers.[1][5]
--INVALID-LINK-----13472-84-9Specializes in organic compounds and active pharmaceutical ingredients.[6]
--INVALID-LINK-----13472-84-9A platform connecting buyers with chemical suppliers.[6]
--INVALID-LINK--97.0% (GC)13472-84-9---
--INVALID-LINK-->97.0%(GC)13472-84-9---
--INVALID-LINK-->97.0%(GC)13472-84-9Provides analytical charts and safety information.
--INVALID-LINK-----13472-84-9Specializes in the production and export of chemicals.[6]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 13472-84-9[1][4][5]
Molecular Formula C₆H₆ClNO[1][4][5]
Molecular Weight 143.57 g/mol [1][4][5]
Purity ≥ 97% (GC)[4]
Appearance Light yellow to yellow to orange clear liquid[4]
Boiling Point 53 °C at 3 mmHg[1][4]
Density 1.25 g/cm³[4]
Refractive Index n20D 1.54[4]
MDL Number MFCD03095227[1][4][5]
Storage Store at room temperature[4]

Synthesis Pathway and Experimental Protocols

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of 3-Chloro-2-hydroxypyridine cluster_1 Step 2: Methylation A 2-Piperidone B 1,3,3-Trichloro-2-piperidone A->B Chlorination (e.g., SO2Cl2, catalyst) C 3-Chloro-2-hydroxypyridine B->C HCl Elimination D 3-Chloro-2-hydroxypyridine E This compound D->E Methylation (e.g., Iodomethane, Base)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of 3-Chloro-2-hydroxypyridine (Intermediate)

This protocol is adapted from the general methodology described in patent CN110818621B for the synthesis of 3-chloro-2-hydroxypyridine from 2-piperidone.[7]

Materials:

  • 2-Piperidone

  • Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

  • Catalyst (as specified in the patent, often a radical initiator)

  • Solvent (e.g., an inert organic solvent)

  • Base for elimination step (e.g., triethylamine)

Procedure:

  • Chlorination: In a suitable reaction vessel, dissolve 2-piperidone in an inert solvent. Add the catalyst. While stirring, add the chlorinating agent dropwise, maintaining the reaction temperature as specified in the source literature (typically controlled to prevent side reactions). The reaction progress is monitored by a suitable analytical technique such as TLC or GC.

  • HCl Elimination: Once the chlorination is complete, a base (e.g., triethylamine) is added to the reaction mixture to facilitate the elimination of hydrogen chloride, leading to the formation of the aromatic pyridine ring. The mixture is stirred until the reaction is complete.

  • Work-up and Isolation: The reaction mixture is then worked up, which may involve washing with water and brine to remove salts and the base. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude 3-chloro-2-hydroxypyridine is then purified, typically by recrystallization or column chromatography, to yield the desired intermediate.

Experimental Protocol 2: Synthesis of this compound

This protocol is adapted from analogous methoxylation reactions of hydroxypyridines found in the chemical literature.[8]

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Methylating agent (e.g., iodomethane or dimethyl sulfate)

  • Base (e.g., potassium carbonate or sodium methoxide)

  • Anhydrous solvent (e.g., DMF, acetone, or toluene)

Procedure:

  • Reaction Setup: To a suspension of 3-chloro-2-hydroxypyridine in a suitable anhydrous solvent, add a base such as potassium carbonate.

  • Methylation: Add the methylating agent (e.g., iodomethane) to the suspension. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the solid byproducts (e.g., potassium iodide) are removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is then purified by distillation under reduced pressure or by column chromatography to yield the final product.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a wide range of bioactive compounds. Its applications are primarily in:

  • Pharmaceutical Synthesis: It is a key building block for various drug candidates, including those with potential anti-inflammatory and analgesic properties.[4] The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.

  • Agrochemicals: This compound is utilized in the development of new herbicides and fungicides.[2][4] The specific substitution pattern can contribute to the efficacy and selectivity of the final agrochemical product.

  • Materials Science: The unique electronic properties of the substituted pyridine ring make it a candidate for incorporation into advanced materials, such as polymers and coatings.[4]

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery context, specifically through a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds.

G General Workflow: Suzuki Coupling in Drug Discovery A This compound C Suzuki Cross-Coupling A->C B Boronic Acid Derivative B->C D Coupled Product (Potential Drug Candidate) C->D E Purification (e.g., Chromatography) D->E F Biological Screening E->F G Lead Optimization F->G

Caption: Workflow for Suzuki coupling using this compound.

This guide provides a foundational resource for researchers working with this compound. For detailed, lot-specific information, it is always recommended to consult the certificates of analysis provided by the suppliers.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful, palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1][2] 3-Chloro-2-methoxypyridine is a valuable heterocyclic building block, and its functionalization at the C-3 position via Suzuki coupling provides a direct route to a diverse array of 3-aryl-2-methoxypyridine derivatives, which are prevalent scaffolds in medicinal chemistry.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Due to the generally lower reactivity of aryl chlorides compared to bromides or iodides, the selection of an appropriate palladium catalyst, ligand, and base is critical for achieving high yields.[3] The electron-donating nature of the 2-methoxy group can further modulate the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions.[3] The following protocols are based on established methods for structurally similar chloropyridines and serve as a robust starting point for reaction development and optimization.

Data Presentation: Proposed Reaction Conditions for Screening

Successful Suzuki-Miyaura coupling of this compound is highly dependent on the specific boronic acid used and the interplay of the catalyst, ligand, base, and solvent. A screening of different conditions is therefore recommended to identify the optimal parameters for a particular substrate combination. The following table summarizes several catalytic systems that have proven effective for the coupling of challenging chloropyridines and can be applied to this compound.[3]

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield Range (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10012-2460-90
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-2465-95
3PdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (4:1)901850-80
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-Amyl Alcohol10012-2460-90
5[Pd(allyl)Cl]₂ (1)cataCXium® A (2)Na₂CO₃ (2.5)Acetonitrile/H₂O (3:1)801845-75

Note: Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.[3]

Experimental Protocols

The following are detailed experimental procedures for the proposed Suzuki-Miyaura coupling reactions of this compound.

Protocol 1: General Procedure using SPhos Ligand

This protocol is adapted from a procedure for a structurally similar substrate and is a good starting point for a wide range of arylboronic acids.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vial with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[3]

  • Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.[3]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial via syringe.[3]

  • Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[3]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[3]

Protocol 2: General Procedure using XPhos Ligand

This protocol employs a different ligand and base combination that can be effective for challenging couplings.[3]

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vial with stir bar (in a glovebox)

Procedure:

  • In an inert atmosphere glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial equipped with a stir bar.[3]

  • Add anhydrous, degassed toluene (5 mL) to the vial.[3]

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[3]

  • Follow steps 5-11 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0:e->PdII_Aryl:w R¹-X L1 Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)Ln-R² PdII_Aryl:s->PdII_Diaryl:n R²-B(OR)₂ Base L2 Transmetalation Transmetalation Transmetalation PdII_Diaryl:n->Pd0:s Product R¹-R² PdII_Diaryl->Product L3 Reductive Elimination RedElim Reductive Elimination ArylHalide R¹-X Organoboron R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for setting up and performing the Suzuki-Miyaura coupling reaction is outlined below.

Suzuki_Workflow start Start reagents 1. Weigh and add solids: This compound, boronic acid, base, Pd precursor, and ligand to a reaction vial. start->reagents inert 2. Evacuate and backfill the vial with an inert atmosphere (3x). reagents->inert solvents 3. Add degassed solvents via syringe. inert->solvents reaction 4. Heat the mixture with vigorous stirring for the specified time. solvents->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Cool to room temperature, dilute with ethyl acetate and water, and perform aqueous workup. monitoring->workup purification 7. Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product End: Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives.[1][2] These structural motifs are prevalent in a wide range of pharmaceuticals, agrochemicals, and organic electronic materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-chloro-2-methoxypyridine, a common heterocyclic building block in drug discovery.

The coupling of heteroaryl chlorides, such as this compound, can be challenging due to the potential for catalyst inhibition by the nitrogen lone pair of the pyridine ring. However, the development of sophisticated palladium precatalysts and bulky, electron-rich phosphine ligands has enabled the efficient amination of a wide variety of heteroaryl chlorides.[3] These notes offer a summary of reaction conditions, detailed experimental protocols, and a logical workflow to guide researchers in successfully applying this transformative reaction.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, a base, the aryl halide (this compound), and an amine. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[1][2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 3-amino-2-methoxypyridine product and regenerating the Pd(0) catalyst for the next cycle.[1]

The selection of the appropriate catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Data Presentation: Survey of Reaction Conditions and Yields

The following tables summarize representative conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. This data is intended to serve as a starting point for reaction optimization.

Table 1: Amination of this compound with Primary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
n-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene10018~85-95
AnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane11024~75-85
BenzylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)LHMDS (2.2)THF8012~90-98
4-MethoxyanilinePd(OAc)₂ (2.0)Xantphos (4.0)Cs₂CO₃ (2.0)1,4-Dioxane10020~80-90

Table 2: Amination of this compound with Secondary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (2.0)Toluene10016~90-99
PiperidinePd(OAc)₂ (2.0)cataCXium A (4.0)K₂CO₃ (3.0)t-BuOH9024~70-80
N-MethylanilinePd₂(dba)₃ (1.0)BippyPhos (2.0)K₃PO₄ (2.5)Dioxane11018~85-95
Pyrrolidine[Pd(cinnamyl)Cl]₂ (1.0)Mor-DalPhos (2.5)NaOtBu (2.0)Toluene9012~88-96

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These can be adapted for a range of primary and secondary amines.

Protocol 1: General Procedure for Amination with Primary Amines using XPhos

Materials:

  • This compound

  • Primary amine (e.g., n-hexylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.030 mmol, 3.0 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the primary amine (1.2 mmol, 1.2 equiv.) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with Secondary Amines using RuPhos

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2.0 mol%), RuPhos (0.04 mmol, 4.0 mol%), and potassium phosphate (2.5 mmol, 2.5 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_halide Pd(II) Intermediate (L)Pd(Aryl)(Cl) OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord + HNR'R'' - HCl PdII_amido Pd(II)-Amido Complex (L)Pd(Aryl)(NR'R'') Amine_Coord->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim C-N Bond Formation Red_Elim->Pd0 Ar-NR'R'' Product 3-Amino-2-methoxypyridine (Ar-NR'R'') ArylHalide This compound (Ar-Cl) Amine Amine (HNR'R'') Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Base, and Solvent setup->reagents precatalyst Precatalyst Formation (Stir at RT) reagents->precatalyst add_substrates Add this compound and Amine precatalyst->add_substrates reaction Heat to Reaction Temperature add_substrates->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine is a versatile heterocyclic building block extensively utilized in the synthesis of pharmaceutical and agrochemical compounds. The pyridine core, substituted with a chloro group at the 3-position and a methoxy group at the 2-position, offers a reactive site for nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the construction of complex molecular architectures.[1] The strategic placement of the electron-donating methoxy group and the halogen atom influences the regioselectivity and efficiency of these substitution reactions. These application notes provide detailed protocols for the SNAr of this compound with various nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism and Reactivity

Nucleophilic aromatic substitution on the pyridine ring generally proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the leaving group. The reactivity of chloropyridines in SNAr reactions is influenced by the position of the chloro substituent and the electronic nature of other groups on the ring.

Application in Drug Discovery and Agrochemicals

The structural motif derived from this compound is present in numerous bioactive molecules. The ability to perform nucleophilic substitution at the 3-position is crucial for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1] In the agrochemical sector, this intermediate is employed in the synthesis of novel herbicides and fungicides.[1]

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution of this compound with different classes of nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Amination Reactions

The introduction of amine functionalities is a common transformation in the synthesis of biologically active compounds. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination can be employed.

Method A: Classical Nucleophilic Aromatic Substitution

This method is suitable for reactions with primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium tert-butoxide (NaOtBu))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv) and the desired amine (1.2 - 2.0 equiv).

  • Add the base (1.5 - 2.0 equiv) and the solvent.

  • Purge the reaction vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed method is particularly useful for less reactive amines or when milder reaction conditions are required.[2][3][4][5][6]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[3][7]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst (0.01-0.05 equiv), phosphine ligand (0.02-0.10 equiv), and base (1.4-2.0 equiv) in a dry reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Quantitative Data for Amination Reactions (Representative Examples)

NucleophileMethodBaseSolventTemp (°C)Time (h)Yield (%)
AnilineBNaOtBuToluene1001682[8]
PiperidineAK₂CO₃DMF1001275-85
MorpholineANaOtBuDMSO901880-90

Note: Yields are based on analogous reactions and may vary for this compound.

Protocol 2: Thiolation Reactions

The introduction of sulfur-containing moieties can be achieved through SNAr with thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol, sodium thiomethoxide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of the thiol (1.2 equiv) in the chosen solvent, add the base (1.5 equiv) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Thiolation Reactions (Representative Examples)

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80685-95
Sodium thiomethoxide-DMF60490-98
Benzyl thiolNaHMeCN70880-90

Note: Yields are based on general SNAr reactions with thiols and may need optimization for this compound.

Protocol 3: Alkoxylation and Aryloxylation Reactions

The displacement of the chloro group with alcohols or phenols can be achieved, often requiring a strong base.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., sodium methoxide, phenol, propan-2-ol)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, add the alcohol or phenol (1.5 equiv) and the solvent.

  • Add the base (1.5 equiv) portion-wise at 0 °C or room temperature.

  • Stir the mixture for 30 minutes to form the alkoxide or phenoxide.

  • Add this compound (1.0 equiv).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Quantitative Data for Alkoxylation/Aryloxylation Reactions (Representative Examples)

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Sodium methoxide-MethanolReflux1270-80
PhenolK₂CO₃DMF1202460-70
Propan-2-olNaHTHFReflux1850-60

Note: Yields are based on analogous Ullmann-type or SNAr reactions and may require optimization.

Visualizing Reaction Workflows

General Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: This compound Nucleophile Base Solvent inert Establish Inert Atmosphere (N2/Ar) reagents->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Generalized workflow for SNAr reactions of this compound.

Logical Relationship of Buchwald-Hartwig Amination Components

Buchwald_Hartwig substrate This compound (Aryl Halide) product 3-Amino-2-methoxypyridine Derivative substrate->product nucleophile Amine (Primary or Secondary) nucleophile->product catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) catalyst->product facilitates ligand Phosphine Ligand (e.g., Xantphos) ligand->product facilitates base Base (e.g., NaOtBu) base->product facilitates

Caption: Key components of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine is a versatile and valuable building block in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and an electron-donating methoxy group at the 2-position, allows for a variety of synthetic transformations. This enables the construction of complex molecular architectures found in numerous biologically active compounds. The pyridine core is a prevalent motif in many approved drugs, and the strategic functionalization of this scaffold is a key strategy in the discovery of novel therapeutic agents.

The chloro substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of drug candidates. The methoxy group, in turn, can influence the molecule's conformation, metabolic stability, and binding interactions with biological targets.

This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Furthermore, a practical application in the synthesis of a core structure relevant to kinase inhibitors will be presented.

Key Synthetic Transformations

The reactivity of the C-Cl bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of diverse molecular libraries.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-methoxypyridines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position, a common structural motif in many pharmaceutical agents.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Pd Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Arylboronic Acid Arylboronic Acid (R-B(OH)2) 3-Aryl-2-methoxypyridine 3-Aryl-2-methoxypyridine Pd Catalyst->3-Aryl-2-methoxypyridine Ligand Ligand (e.g., SPhos, XPhos) Ligand->3-Aryl-2-methoxypyridine Base Base (e.g., K2CO3, Cs2CO3) Base->3-Aryl-2-methoxypyridine Solvent Solvent (e.g., Toluene, Dioxane) Solvent->3-Aryl-2-methoxypyridine

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Methoxy-3-(phenyl)pyridine

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium carbonate (K₂CO₃)

    • Toluene (anhydrous)

    • Water (degassed)

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • In a separate vial, prepare the catalyst mixture by adding palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to anhydrous toluene (2 mL).

    • Evacuate and backfill the Schlenk flask with an inert gas three times.

    • Add the catalyst mixture to the Schlenk flask via syringe, followed by additional anhydrous toluene (3 mL) and degassed water (0.5 mL).

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-Methoxy-3-(phenyl)pyridine.

Quantitative Data Summary (Illustrative)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001885-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1102480-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901275-85

Note: Yields are estimations based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-methoxypyridines

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities onto the pyridine ring. This reaction is highly valuable for the synthesis of intermediates used in various therapeutic areas, as the alkyne moiety can serve as a versatile handle for further transformations or as a key structural element for biological activity.

General Reaction Scheme

Sonogashira cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Pd Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Terminal Alkyne Terminal Alkyne (R-C≡CH) 3-Alkynyl-2-methoxypyridine 3-Alkynyl-2-methoxypyridine Pd Catalyst->3-Alkynyl-2-methoxypyridine Cu(I) Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu(I) Cocatalyst->3-Alkynyl-2-methoxypyridine Base Base (e.g., Et3N, DIPA) Base->3-Alkynyl-2-methoxypyridine Solvent Solvent (e.g., THF, DMF) Solvent->3-Alkynyl-2-methoxypyridine

Caption: General scheme of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Methoxy-3-(phenylethynyl)pyridine

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF, anhydrous)

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) to the flask.

    • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Methoxy-3-(phenylethynyl)pyridine.

Quantitative Data Summary (Illustrative)

Terminal AlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHF60880-90
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPADMF801275-85
TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Et₃NToluene701085-95

Note: Yields are estimations based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-methoxypyridines

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and a wide variety of amines. This reaction is particularly important in pharmaceutical synthesis, as the introduction of amine functionalities is a common strategy for enhancing biological activity and improving physicochemical properties.

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Pd Catalyst Pd Catalyst (e.g., Pd2(dba)3) Amine Amine (R1R2NH) 3-Amino-2-methoxypyridine 3-Amino-2-methoxypyridine Pd Catalyst->3-Amino-2-methoxypyridine Ligand Ligand (e.g., BINAP, Xantphos) Ligand->3-Amino-2-methoxypyridine Base Base (e.g., NaOtBu, K3PO4) Base->3-Amino-2-methoxypyridine Solvent Solvent (e.g., Toluene, Dioxane) Solvent->3-Amino-2-methoxypyridine

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 4-(2-Methoxypyridin-3-yl)morpholine

  • Materials:

    • This compound

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Schlenk tube or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

    • Glovebox (recommended for handling air-sensitive reagents)

  • Procedure (performed in a glovebox):

    • To a Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).

    • Add morpholine (1.2 mmol, 1.2 equiv.) to the mixture.

    • Seal the Schlenk tube and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by carefully adding water (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 4-(2-Methoxypyridin-3-yl)morpholine.

Quantitative Data Summary (Illustrative)

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001885-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102470-80
BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄t-BuOH901280-90

Note: Yields are estimations based on similar reactions and may vary depending on the specific amine and reaction conditions.

Application Example: Synthesis of a Kinase Inhibitor Core Structure

This compound and its derivatives are valuable precursors in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. For instance, substituted 2-methoxypyridines are found in inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and Spleen Tyrosine Kinase (Syk). The following protocol outlines a representative synthesis of a 3-amino-2-methoxypyridine derivative, a common core structure in such inhibitors.

Experimental Workflow: Synthesis of a Substituted 3-Amino-2-methoxypyridine

Kinase_Inhibitor_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Purification cluster_step3 Step 3: Characterization A This compound + Substituted Amine B Pd Catalyst, Ligand, Base Toluene, 100 °C A->B Reaction C Crude 3-(Substituted amino)- 2-methoxypyridine B->C Work-up D Column Chromatography (Silica Gel) C->D Purification E Pure 3-(Substituted amino)- 2-methoxypyridine D->E F NMR, MS, HPLC E->F Analysis G Confirmed Product F->G

Caption: Workflow for the synthesis of a kinase inhibitor core.

This workflow illustrates a common sequence in medicinal chemistry where a key building block is functionalized using a robust cross-coupling reaction, followed by purification and characterization to confirm the structure of the desired intermediate. This intermediate can then be further elaborated to generate a library of potential kinase inhibitors for biological screening.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular routes to introduce chemical diversity. The provided protocols and data serve as a practical guide for researchers and scientists in drug discovery and development to leverage the synthetic potential of this important building block in the creation of novel therapeutic agents.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 3-chloro-2-methoxypyridine, a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols detailed below are based on established methodologies for similar aryl chlorides and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a key intermediate in the synthesis of a variety of substituted pyridines. The chlorine atom at the 3-position is amenable to substitution via various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The electron-donating methoxy group at the 2-position can influence the reactivity of the C-Cl bond, often requiring carefully selected catalyst systems to achieve high efficiency. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

General Considerations for Cross-Coupling Reactions

  • Inert Atmosphere: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen and moisture. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous and degassed solvents.

  • Catalyst and Ligand Selection: The choice of the palladium source and the ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the less reactive aryl chloride bond.

  • Base and Solvent: The selection of an appropriate base and solvent system is crucial and can significantly impact the reaction rate and yield.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.

Tabulated Data: Representative Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)1001885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-2480-90
3(4-Fluorophenyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901275-85
4Pyridine-3-boronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)851670-80

Note: Yields are estimates based on couplings with similar substrates and will depend on the specific coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted chloropyridines.[1]

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).

  • In a separate vial, prepare the catalyst system by adding palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the reaction vial with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the catalyst system to the reaction vial.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and is a powerful tool for constructing carbon-nitrogen bonds.[2][3]

Tabulated Data: Representative Buchwald-Hartwig Amination Conditions
EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.5)Toluene1001280-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101875-85
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄ (2)Toluene901670-80
4n-HexylaminePd(OAc)₂ (1.5)RuPhos (3)LHMDS (1.4)THF702465-75

Note: Yields are estimates based on couplings with similar substrates and will depend on the specific coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%) to a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4]

Tabulated Data: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60885-95
21-HexynePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (3)DMF801275-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃ (2)1,4-Dioxane1001670-80 (copper-free)
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (2.5)Toluene701080-90

Note: Yields are estimates based on couplings with similar substrates and will depend on the specific coupling partners.

Experimental Protocol: Sonogashira Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3 equiv.) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5]

Tabulated Data: Representative Heck Reaction Conditions
EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile801865-75
3AcrylonitrilePd₂(dba)₃ (1.5)P(Cy)₃ (3)NaOAc (2)DMA1201660-70

Note: Yields are estimates based on couplings with similar substrates and will depend on the specific coupling partners.

Experimental Protocol: Heck Reaction
  • To a sealable reaction tube, add this compound (1.0 mmol, 1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous N,N-dimethylformamide (DMF, 4 mL), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring for 24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.[6]

Stille Coupling: C-C Bond Formation

The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane and an organic halide.[7] While organotin reagents are toxic, they tolerate a wide variety of functional groups.[7]

Tabulated Data: Representative Stille Coupling Conditions
EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (3)-LiCl (3 equiv)Toluene1001280-90
2VinyltributylstannanePd₂(dba)₃ (1.5)P(furyl)₃ (6)-THF701875-85
32-(Tributylstannyl)thiophenePdCl₂(AsPh₃)₂ (3)-CuI (10 mol%)NMP901070-80

Note: Yields are estimates based on couplings with similar substrates and will depend on the specific coupling partners.

Experimental Protocol: Stille Coupling
  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and lithium chloride (LiCl, 3.0 mmol, 3 equiv.).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add the organostannane reagent (1.1 mmol, 1.1 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling: C-C Bond Formation

The Negishi coupling utilizes organozinc reagents to couple with organic halides, offering a powerful method for C-C bond formation.[8] Organozinc reagents are moisture and air-sensitive, requiring strict anhydrous and anaerobic conditions.

Tabulated Data: Representative Negishi Coupling Conditions
EntryOrganozinc ReagentPd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (4)-THF651280-90
2Alkylzinc bromidePd₂(dba)₃ (2)SPhos (4)THFRT1870-80
3Benzylzinc chloridePdCl₂(dppf) (3)-DMF501675-85

Note: Yields are estimates based on couplings with similar substrates and will depend on the specific coupling partners.

Experimental Protocol: Negishi Coupling

Preparation of the Organozinc Reagent (in situ):

  • To a flame-dried flask under argon, add zinc dust (1.5 mmol, 1.5 equiv.).

  • Activate the zinc with a few drops of 1,2-dibromoethane in anhydrous THF (1 mL) and heat gently until bubbling ceases, then cool to room temperature.

  • Add a solution of the corresponding organic halide (e.g., bromobenzene, 1.2 mmol, 1.2 equiv.) in anhydrous THF (2 mL) dropwise and stir until the halide is consumed (can be monitored by GC).

Coupling Reaction:

  • In a separate flame-dried flask under argon, add this compound (1.0 mmol, 1 equiv.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 4 mol%).

  • Add anhydrous THF (3 mL).

  • Transfer the freshly prepared organozinc reagent solution to the second flask via cannula at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Reaction Setup (Inert Atmosphere) This compound->Reaction_Vessel Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) Coupling_Partner->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., SPhos, XPhos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., K3PO4, NaOt-Bu, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane, THF) Solvent->Reaction_Vessel Product Substituted 2-Methoxypyridine Reaction_Vessel->Product Heat Workup Workup & Purification Product->Workup Final_Product Isolated Product Workup->Final_Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

G Start Start Desired_Bond Desired Bond Type? Start->Desired_Bond C_C_sp2 C(sp2)-C(sp2) or C(sp2)-C(sp3) Desired_Bond->C_C_sp2 C-C C_N C(sp2)-N Desired_Bond->C_N C-N C_C_sp C(sp2)-C(sp) Desired_Bond->C_C_sp C-C (alkyne) C_C_alkene C(sp2)-C(alkene) Desired_Bond->C_C_alkene C-C (alkene) Suzuki Suzuki Coupling (Boronic Acids/Esters) C_C_sp2->Suzuki Stille Stille Coupling (Organostannanes) C_C_sp2->Stille Negishi Negishi Coupling (Organozincs) C_C_sp2->Negishi Buchwald_Hartwig Buchwald-Hartwig Amination C_N->Buchwald_Hartwig Sonogashira Sonogashira Coupling C_C_sp->Sonogashira Heck Heck Reaction C_C_alkene->Heck

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

G Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd ArX This compound ArX->OxAdd Pd(II) Ar-Pd(II)-X Ln OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation ArPdR Ar-Pd(II)-R Ln Transmetalation->ArPdR Coupling_Partner_M R-M (M = B, Sn, Zn, etc.) Coupling_Partner_M->Transmetalation RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd(0) Regeneration Product Product (Ar-R) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Regioselective Functionalization of 3-Chloro-2-methoxypyridine via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine rings is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic and heteroaromatic systems. This application note details a protocol for the regioselective lithiation of 3-chloro-2-methoxypyridine at the C-4 position, a versatile intermediate for the introduction of various functional groups. The methoxy group at the C-2 position and the chloro group at the C-3 position synergistically direct the deprotonation to the C-4 position with high selectivity when using a strong lithium base such as n-butyllithium (n-BuLi). The resulting 4-lithio-3-chloro-2-methoxypyridine can be trapped with a wide range of electrophiles, providing a facile entry into diverse 2,3,4-trisubstituted pyridines.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key steps in the lithiation and subsequent functionalization of this compound. The process begins with the regioselective deprotonation at the C-4 position, followed by the introduction of an electrophile to yield the functionalized product.

Workflow for Lithiation and Functionalization cluster_0 Lithiation cluster_1 Functionalization This compound This compound 4-Lithio-3-chloro-2-methoxypyridine 4-Lithio-3-chloro-2-methoxypyridine This compound->4-Lithio-3-chloro-2-methoxypyridine n-BuLi, THF, -78 °C n-BuLi n-BuLi Functionalized Product Functionalized Product 4-Lithio-3-chloro-2-methoxypyridine->Functionalized Product Quench with E+ Electrophile Electrophile Electrophile->Functionalized Product

Caption: Workflow for the regioselective lithiation and subsequent functionalization of this compound.

Quantitative Data Summary

The following table summarizes the yields of functionalized products obtained from the reaction of the lithiated intermediate with various electrophiles. The data presented is based on the closely related substrate, 3-chloro-2-ethoxypyridine, and is expected to be representative for this compound.[1][2]

Electrophile (E+)ReagentProductYield (%)
Trimethylsilyl chlorideTMSCl3-Chloro-2-methoxy-4-(trimethylsilyl)pyridine53
IodineI23-Chloro-4-iodo-2-methoxypyridine50
N,N-DimethylformamideDMFThis compound-4-carbaldehyde52
4-Iodobenzotrifluoride4-CF3-C6H4-I3-Chloro-2-methoxy-4-(4-(trifluoromethyl)phenyl)pyridine53
1,2-Dibromo-1,1,2,2-tetrachloroethane(CCl2Br)24-Bromo-3-chloro-2-methoxypyridine49

Experimental Protocols

Materials and Methods
  • Reagents: this compound, n-butyllithium (solution in hexanes), anhydrous tetrahydrofuran (THF), and the desired electrophile. All reagents should be of high purity. Anhydrous solvents are critical for the success of the reaction.

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, oven-dried glassware, magnetic stirrer, low-temperature thermometer, and appropriate syringes and cannulas.

Detailed Protocol for the Lithiation of this compound and Quenching with an Electrophile

Note: This protocol is a general procedure and may require optimization for specific electrophiles. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Place the flask under a positive pressure of inert gas.

  • Preparation of the Substrate Solution:

    • In the reaction flask, dissolve this compound (1.0 equiv.) in anhydrous THF (concentration typically 0.1-0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution of this compound at -78 °C. The addition rate should be controlled to maintain the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically indicated by a color change.

  • Functionalization (Quenching):

    • Prepare a solution of the electrophile (1.2-1.5 equiv.) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the solution of the electrophile to the solution of the lithiated pyridine at -78 °C.

    • Stir the reaction mixture at -78 °C for a specified time (typically 1-3 hours, but may vary depending on the electrophile).

    • Allow the reaction mixture to warm slowly to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Reactions at low temperatures require appropriate cooling baths and careful monitoring.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

References

Application Note: Derivatization of 3-Chloro-2-methoxypyridine for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure offers a strategic point for diversification, enabling the synthesis of large, focused compound libraries. The presence of a chloro substituent at the 3-position allows for a variety of cross-coupling and substitution reactions, while the 2-methoxy group modulates the electronic properties of the pyridine ring. This application note provides detailed protocols for the derivatization of this compound via common and robust chemical transformations suitable for library synthesis, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the activation of the C-Cl bond is a key challenge due to its relative inertness compared to C-Br or C-I bonds. This often necessitates the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide. This reaction is widely used in library synthesis due to its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Oven-dried vial under Inert Atmosphere (N2 or Ar) reagents Add: - this compound (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - Base (e.g., K3PO4, Cs2CO3) (2.0 eq) - Pd Catalyst (e.g., Pd(OAc)2) (2 mol%) - Ligand (e.g., SPhos, XPhos) (4 mol%) start->reagents solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H2O) reagents->solvent heat Heat at 80-110 °C (12-24 h) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute with EtOAc & H2O, Separate Layers, Extract Aqueous Layer cool->extract dry Combine Organic Layers, Dry (Na2SO4), Filter extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify end end purify->end Isolated Product: 2-Methoxy-3-arylpyridine

Caption: General workflow for Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar chloropyridine substrates.[1]

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed 1,4-dioxane (4 mL).

  • Add the catalyst solution to the reaction vial, followed by degassed water (0.8 mL).

  • Seal the vial tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-3-arylpyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101692
33-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002078
44-Cyanophenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101288

Yields are representative and highly dependent on the specific substrate and reaction scale.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, a crucial linkage in many pharmaceutical compounds.[2][3] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides. For library synthesis, this reaction provides direct access to a diverse set of aniline and heteroarylamine derivatives.

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Workup & Purification start Inert Atmosphere (Glovebox) reagents Combine: - this compound (1.0 eq) - Amine (1.2 eq) - Base (e.g., NaOtBu) (1.4 eq) - Pd Pre-catalyst (e.g., G3-XPhos) (2 mol%) start->reagents solvent Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) reagents->solvent heat Heat at 90-110 °C (4-24 h) solvent->heat monitor Monitor by LC-MS heat->monitor cool Cool to Room Temp. monitor->cool filter Dilute with Solvent, Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify via Chromatography or Crystallization concentrate->purify end end purify->end Isolated Product: N-substituted-2-methoxy-pyridin-3-amine

Caption: General workflow for Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inside a glovebox, add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), and a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-2-methoxypyridine derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXPhos Pd G3NaOt-BuToluene1001295
2AnilineRuPhos Pd G3LHMDSDioxane1001881
3BenzylamineXPhos Pd G3NaOt-BuToluene90890
4tert-ButylamineBrettPhos Pd G3K₃PO₄t-BuOH1102475

Yields are representative and depend on the nucleophilicity and steric hindrance of the amine.

Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. It provides a direct route to 3-alkynyl-2-methoxypyridines, which are versatile intermediates for further transformations or as final products in a library.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Inert Atmosphere (N2 or Ar) reagents Add: - this compound (1.0 eq) - Pd Catalyst (e.g., Pd(PPh3)2Cl2) (2 mol%) - Cu(I) Co-catalyst (e.g., CuI) (1 mol%) - Base (e.g., TEA, DIPEA) start->reagents solvent Add Solvent & Degas (e.g., THF or DMF) reagents->solvent alkyne Add Terminal Alkyne (1.1 eq) solvent->alkyne heat Stir at RT to 60 °C (2-12 h) alkyne->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temp. monitor->cool filter Filter off Amine Salts cool->filter extract Aqueous Workup filter->extract purify Concentrate & Purify (Column Chromatography) extract->purify end end purify->end Isolated Product: 3-Alkynyl-2-methoxypyridine

Caption: General workflow for Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the amine salts, washing with THF.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate.

  • Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF50680
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIDIPEADMFRT1289
31-HexynePd(PPh₃)₂Cl₂ / CuITEATHF60477
4Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIDIPEADMFRT1083

Aryl chlorides are less reactive; higher temperatures and longer reaction times may be required compared to aryl bromides or iodides.[4]

Nucleophilic Aromatic Substitution (SNAr)

While the 2-methoxy group is electron-donating, making the pyridine ring less susceptible to nucleophilic attack, SNAr can still be a viable strategy, particularly with potent nucleophiles like thiols.[6][7] The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate.[8] For library synthesis, this provides a metal-free alternative for introducing sulfur-based functional groups.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Reaction Vial reagents Combine: - this compound (1.0 eq) - Thiol (1.1 eq) - Base (e.g., K2CO3, NaH) (1.5-2.0 eq) start->reagents solvent Add Polar Aprotic Solvent (e.g., DMF, DMAc, DMSO) reagents->solvent heat Heat at 80-120 °C (6-24 h) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temp. monitor->cool quench Quench with Water cool->quench extract Extract with an Organic Solvent (e.g., EtOAc) quench->extract purify Wash, Dry, Concentrate & Purify (Column Chromatography) extract->purify end end purify->end Isolated Product: 2-Methoxy-3-(thio)pyridines

Caption: General workflow for SNAr of this compound with thiols.

Experimental Protocol: SNAr with Thiols

  • To a solution of the desired thiol (1.1 mmol, 1.1 equiv.) in anhydrous dimethylformamide (DMF, 5 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water (25 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 4: Representative Conditions for SNAr Reactions

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF1001285
2Benzyl mercaptanNaHTHF65890
34-MethoxythiophenolK₂CO₃DMAc1201088
4EthanethiolCs₂CO₃DMSO802470

Reactions with less nucleophilic species like amines or alcohols may require harsher conditions or may not be feasible without further activation of the pyridine ring.

Conclusion

This compound serves as an excellent starting scaffold for the generation of diverse chemical libraries. The protocols outlined in this application note, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution, provide robust and versatile methods for its derivatization. By leveraging these transformations, researchers can efficiently access a wide range of novel 2,3-disubstituted pyridine analogs, accelerating hit identification and lead optimization in drug discovery programs. Careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and purity, especially when dealing with the less reactive C-Cl bond.

References

Scale-Up Synthesis of 3-Chloro-2-methoxypyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Chloro-2-methoxypyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The protocols outlined below are designed to be scalable and are based on established chemical transformations, focusing on a robust two-step process starting from the readily available 2,6-dichloropyridine.

Introduction

This compound is a valuable substituted pyridine derivative widely utilized as a building block in organic synthesis. The presence of the chloro and methoxy groups at the 2 and 3 positions of the pyridine ring, respectively, offers multiple avenues for further functionalization, making it a crucial component in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries. This guide details a scalable synthetic pathway, provides comprehensive experimental protocols, and presents quantitative data to facilitate laboratory-scale synthesis and process development for large-scale production.

Synthetic Pathway Overview

The recommended scalable synthesis of this compound proceeds via a two-step sequence starting from 2,6-dichloropyridine. The key transformations involve an initial chlorination to form 2,3,6-trichloropyridine, followed by a selective hydrogenation to yield the precursor, 2,3-dichloropyridine. The final step is a nucleophilic substitution of the 2-chloro group with a methoxy group.

A 2,6-Dichloropyridine B Chlorination A->B C 2,3,6-Trichloropyridine B->C D Selective Hydrogenation C->D E 2,3-Dichloropyridine D->E F Methoxylation E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dichloropyridine

The synthesis of the key intermediate, 2,3-dichloropyridine, can be achieved via a two-step process from 2,6-dichloropyridine.

a) Chlorination of 2,6-Dichloropyridine to 2,3,6-Trichloropyridine

This protocol is based on analogous chlorination reactions of pyridine derivatives.

Materials:

  • 2,6-Dichloropyridine

  • Chlorine gas

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • Solvent (optional, e.g., high-boiling point inert solvent)

Protocol:

  • To a suitable reaction vessel equipped with a mechanical stirrer, gas inlet, and reflux condenser, charge 2,6-dichloropyridine and the Lewis acid catalyst.

  • Heat the reaction mixture to the desired temperature (typically 100-200°C).

  • Introduce a steady stream of chlorine gas into the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

  • Upon completion, cool the reaction mixture and carefully quench any remaining chlorine.

  • The crude 2,3,6-trichloropyridine can be purified by distillation under reduced pressure.

b) Selective Hydrogenation of 2,3,6-Trichloropyridine to 2,3-Dichloropyridine

This protocol is based on established methods for the selective dechlorination of polychlorinated pyridines.

Materials:

  • 2,3,6-Trichloropyridine

  • Palladium on carbon catalyst (Pd/C)

  • Acid scavenger (e.g., triethylamine, sodium acetate)

  • Solvent (e.g., methanol, ethanol, toluene)

  • Hydrogen gas

Protocol:

  • In a high-pressure reactor, charge 2,3,6-trichloropyridine, the Pd/C catalyst, the acid scavenger, and the solvent.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir vigorously.

  • Monitor the reaction progress by GC, observing the consumption of the starting material and the formation of 2,3-dichloropyridine.

  • Once the reaction is complete, cool the reactor, vent the hydrogen gas, and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure. The crude 2,3-dichloropyridine can be purified by distillation or recrystallization.

ParameterChlorinationSelective Hydrogenation
Key Reagents Chlorine gas, Lewis AcidH₂, Pd/C, Acid Scavenger
Typical Solvent None or inert solventMethanol or Toluene
Temperature 100-200°C50-100°C
Pressure Atmospheric1-10 atm
Typical Reaction Time 4-12 hours2-8 hours
Typical Yield >90%85-95%
Purification DistillationDistillation/Recrystallization

Table 1: Summary of quantitative data for the synthesis of 2,3-dichloropyridine.

Step 2: Synthesis of this compound

This protocol describes the selective methoxylation of 2,3-dichloropyridine at the 2-position. The higher reactivity of the chloro group at the 2-position of the pyridine ring allows for selective substitution.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2,3-Dichloropyridine C Nucleophilic Aromatic Substitution A->C B Sodium Methoxide B->C D This compound C->D

Caption: Logical relationship for the methoxylation of 2,3-Dichloropyridine.

Materials:

  • 2,3-Dichloropyridine

  • Sodium methoxide (solid or solution in methanol)

  • Methanol (anhydrous)

  • Toluene (optional co-solvent)

Protocol:

  • To a dry, inert reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2,3-dichloropyridine and anhydrous methanol.

  • Stir the mixture to ensure complete dissolution.

  • Slowly add sodium methoxide to the solution. An exothermic reaction may be observed. Maintain the temperature within the desired range using a cooling bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C) and maintain for the required reaction time.

  • Monitor the reaction progress by GC or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with an aqueous acid (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation to yield a high-purity product.

ParameterMethoxylation of 2,3-Dichloropyridine
Key Reagents Sodium methoxide
Typical Solvent Methanol
Temperature 60-80°C (Reflux)
Pressure Atmospheric
Typical Reaction Time 4-10 hours
Typical Yield 80-90%
Purification Vacuum Distillation

Table 2: Summary of quantitative data for the synthesis of this compound.

Conclusion

The synthetic pathway and protocols detailed in this application note provide a robust and scalable method for the production of this compound. The starting materials are readily available, and the reaction conditions are amenable to large-scale industrial production. Careful optimization of each step will be crucial to achieve the highest possible yields and purity for this important chemical intermediate, which serves as a key building block in the development of new therapeutics and crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling with 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the Suzuki coupling of 3-chloro-2-methoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

Answer: Low yields with this substrate are common and can be attributed to several factors:

  • Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings, necessitating more active catalytic systems.[1][2] The presence of the electron-donating 2-methoxy group in this compound can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[1]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield of the final product. These include:

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common side reaction that is often promoted by high temperatures and the presence of water and certain bases.[4][5]

    • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen.[3][4]

    • Dehalogenation: The chlorine atom on the pyridine ring can be replaced by a hydrogen atom.[4]

Question 2: What are the most critical parameters to optimize for this reaction?

Answer: For challenging substrates like this compound, the most critical parameters to screen are the ligand , base , and solvent . A systematic screening of these components is often the most effective way to improve yields.[6]

Question 3: I am observing significant amounts of side products like dehalogenated pyridine and protodeboronated starting material. How can I minimize these?

Answer: The formation of these side products is a common issue. Here are some strategies to mitigate them:

  • For Dehalogenation:

    • Ligand Choice: The selection of the phosphine ligand is crucial. While bulky, electron-rich ligands are necessary to promote the desired reaction, some may also promote side reactions. A screening of different ligands is recommended.[4]

    • Reaction Temperature: Operating at the lowest effective temperature can sometimes reduce the rate of side reactions more significantly than the desired coupling.[4]

  • For Protodeboronation:

    • Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids to minimize this side reaction.[4][5]

    • Anhydrous Conditions: Employ anhydrous solvents to reduce the rate of hydrolysis of the boronic acid.[4]

    • Careful Base Selection: The choice of base can influence the rate of protodeboronation.[5]

Question 4: How do I choose the right catalyst system (palladium source and ligand)?

Answer: Due to the low reactivity of the C-Cl bond, a highly active catalyst system is required.[4]

  • Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[1][4] Pre-catalysts, which are stable and well-defined metal-ligand complexes, can also improve reproducibility.[4]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the aryl chloride.[1][2] Recommended ligands for this type of substrate include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are frequently effective for activating C-Cl bonds.[4][7]

    • N-Heterocyclic Carbene (NHC) Ligands: These can also be highly effective.[4]

Question 5: What is the role of the base and which one should I choose?

Answer: The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][8][9]

  • Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[4]

  • Recommendations for Challenging Couplings: For difficult couplings like this one, stronger bases are often more effective. K₃PO₄ is frequently a good choice.[4][10]

Data Presentation

The following tables summarize suggested starting conditions and the impact of different components on the Suzuki coupling of chloropyridines, which can be extrapolated to this compound.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Commonly used and effective for C-Cl bond activation.[1][4]
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition.[1][4]
Base K₃PO₄ or Cs₂CO₃Stronger bases are often required for less reactive chlorides.[1][4]
Solvent 1,4-Dioxane/H₂O or TolueneCommon solvent systems for Suzuki couplings.[1]
Temperature 100-110 °CHigher temperatures are often needed to activate the C-Cl bond.[1]

Table 2: Effect of Different Bases on Yield (General Chloropyridine Couplings)

BaseSolventTemperature (°C)YieldNotes
K₂CO₃1,4-Dioxane/H₂O100GoodA common and often effective base.[4]
K₃PO₄1,4-Dioxane100-110Good to ExcellentOften provides good yields, especially for challenging couplings.[1][4]
Cs₂CO₃Toluene110Good to ExcellentAnother strong base that is effective for difficult couplings.[1]
LiOᵗBuDioxane/H₂O100Good to ExcellentA very strong base, can be effective for exhaustive coupling.[4]

Note: Yields are qualitative and highly dependent on the specific boronic acid and other reaction conditions.

Experimental Protocols

The following are general, adaptable procedures for the Suzuki coupling of this compound. Optimization for specific boronic acids is recommended.[1]

Protocol 1: General Procedure using SPhos Ligand

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[1]

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[1]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[1]

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

Protocol 2: General Procedure using XPhos Ligand

  • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[1]

  • Add anhydrous, degassed toluene (5 mL) to the vial.[1]

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[1]

  • Follow steps 5-10 from Protocol 1 for workup and purification.[1]

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ + Base pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Troubleshooting_Workflow start Low Yield with This compound check_catalyst Is the catalyst system active enough? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_base Is the base strong enough? check_catalyst->check_base Yes change_ligand->check_base change_base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_side_reactions Are side reactions (protodeboronation, homocoupling) significant? check_base->check_side_reactions Yes change_base->check_side_reactions use_boronic_ester Use Boronic Ester instead of Acid check_side_reactions->use_boronic_ester Yes optimize_temp Optimize Temperature (start at 100-110°C) check_side_reactions->optimize_temp No degas_thoroughly Ensure Thorough Degassing use_boronic_ester->degas_thoroughly degas_thoroughly->optimize_temp success Improved Yield optimize_temp->success

Caption: A troubleshooting workflow for improving Suzuki coupling yields.

References

Side reactions and byproducts in 3-Chloro-2-methoxypyridine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2-methoxypyridine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions in Suzuki-Miyaura couplings involving this compound are protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the pyridine ring.[1] The electron-donating 2-methoxy group can decrease the reactivity of the C-Cl bond towards oxidative addition, a key step in the catalytic cycle, which can make these side reactions more competitive.[2]

Q2: I am observing significant homocoupling of my boronic acid reagent. What are the primary causes and how can I minimize this byproduct?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[3][4] It can also be catalyzed by palladium(II) species that may be present if the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[5]

To minimize homocoupling:

  • Ensure a strictly oxygen-free environment: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3][5]

  • Optimize catalyst loading: In some cases, a lower catalyst concentration can reduce the rate of homocoupling.[3]

  • Use a Pd(0) source directly: Employing a Pd(0) catalyst or a highly efficient precatalyst system can minimize the presence of Pd(II) species that promote homocoupling.[5]

Q3: My primary byproduct is the protodeboronated arene from my boronic acid. What reaction conditions favor this side reaction and how can it be prevented?

A3: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, often from residual water or acidic impurities in the reaction mixture.[3][6]

To mitigate protodeboronation:

  • Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use.[3]

  • Employ stable boronic acid derivatives: Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are generally more stable towards protodeboronation.[5][6]

  • Select the appropriate base: A less nucleophilic or weaker base may sometimes reduce the incidence of protodeboronation.[3]

Q4: I am attempting a Buchwald-Hartwig amination with this compound and observing low conversion. What are the likely causes?

A4: Low conversion in Buchwald-Hartwig aminations of chloropyridines is often due to catalyst inhibition. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, hindering its catalytic activity.[1]

To overcome this:

  • Use specialized ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can sterically shield the palladium center and favor the desired catalytic pathway over catalyst inhibition.[3]

  • Optimize reaction conditions: Screening different bases, solvents, and temperatures is crucial. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often effective.[5]

Q5: Can the 2-methoxy group on this compound be hydrolyzed to a 2-pyridone under typical reaction conditions?

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps
Low or no product formation Inactive catalyst system due to strong C-Cl bond.[3]Switch to a more active catalyst system, such as one employing Buchwald ligands (SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]
Ineffective base.[3]Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[3]
Catalyst deactivation by oxygen.[3]Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere.[3][5]
Significant dehalogenation byproduct (2-methoxypyridine) Reductive dehalogenation pathway competing with cross-coupling.[1]Use a well-defined Pd(0) precatalyst. Optimize ligand and base selection. Lowering the reaction temperature may also be beneficial.
Issue 2: Byproduct Formation in Nucleophilic Aromatic Substitution (e.g., Amination)
Symptom Potential Cause Troubleshooting Steps
Formation of 3-chloro-2-pyridone Hydrolysis of the methoxy group by water in the reaction mixture, potentially catalyzed by base.Use rigorously dried solvents and reagents. Consider using a non-hydroxide base.
Low conversion of starting material Catalyst inhibition by the pyridine nitrogen.[1]Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[3]
Poor solubility of reactants or base.Select a solvent system that ensures adequate solubility of all components. For inorganic bases, a co-solvent like water or DMF may be necessary, but be mindful of potential hydrolysis.

Experimental Protocols

Protocol 1: Minimizing Homocoupling and Protodeboronation in Suzuki-Miyaura Coupling

Objective: To perform a Suzuki-Miyaura coupling of this compound with an arylboronic acid while minimizing the formation of homocoupling and protodeboronation byproducts.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)[5]

  • Potassium phosphate (K₃PO₄, 2.0 equiv)[5]

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • In a separate glovebox or under an argon atmosphere, prepare a stock solution of Pd₂(dba)₃ and SPhos in anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_main Desired Suzuki Coupling cluster_side Side Reactions A This compound C Desired Product (3-Aryl-2-methoxypyridine) A->C Pd Catalyst, Base F Dehalogenation Byproduct (2-Methoxypyridine) A->F Hydride Source B Ar-B(OR)2 B->C D Homocoupling Byproduct (Ar-Ar) B->D O2, Pd(II) E Protodeboronation Byproduct (Ar-H) B->E H+

Caption: Common side reactions in the Suzuki coupling of this compound.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Byproduct Formation q1 Identify Major Byproduct(s) (GC-MS, NMR) start->q1 s1 Homocoupling: - Rigorous Degassing - Use Pd(0) Source q1->s1 Homocoupling s2 Protodeboronation: - Anhydrous Conditions - Use Boronic Ester q1->s2 Protodeboronation s3 Dehalogenation: - Optimize Ligand/Base - Lower Temperature q1->s3 Dehalogenation s4 Low Conversion (Amination): - Use Bulky Ligands (SPhos) - Screen Bases (K3PO4) q1->s4 Low Conversion

Caption: A troubleshooting workflow for common issues in this compound chemistry.

References

Technical Support Center: Purification Strategies for 3-Chloro-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-chloro-2-methoxypyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Impurities can be broadly categorized as process-related or degradation-related.

  • Process-related impurities often include unreacted starting materials (e.g., corresponding 2-hydroxypyridine or 2,3-dichloropyridine precursors), excess reagents (such as methylating agents like dimethyl sulfate or iodomethane, and chlorinating agents like N-chlorosuccinimide), and byproducts from side reactions.[1]

  • Degradation-related impurities may arise if the compound is sensitive to heat, light, or acidic/basic conditions during work-up and purification. This can lead to discoloration of the sample (e.g., yellow or brown hues).

Q2: My purified this compound derivative is a yellow or brown oil/solid, but I expect a colorless product. What is the cause and how can I fix it?

A2: Discoloration is typically due to trace impurities, which may be highly colored degradation products or residual reagents.

  • Troubleshooting:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by hot filtration.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful technique for removing both colored and non-colored impurities.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography is often effective.

Q3: I am experiencing low recovery of my compound after column chromatography. What are the possible reasons?

A3: Low recovery from silica gel chromatography is a common issue with pyridine derivatives. This can be due to:

  • Irreversible Adsorption: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to irreversible binding.

  • Compound Instability: The compound may be degrading on the acidic silica gel.

  • Improper Solvent Polarity: The eluent may not be polar enough to effectively desorb the compound from the stationary phase.

Solutions to improve recovery include adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent, using a less acidic stationary phase like neutral alumina, or opting for reverse-phase chromatography.[2]

Troubleshooting Guides

Issue 1: Peak Tailing in Column Chromatography

Q: My this compound derivative shows significant peak tailing during column chromatography on silica gel. How can I achieve a more symmetrical peak shape?

A: Peak tailing is a frequent problem when purifying basic compounds like pyridines on standard silica gel.[2] The primary cause is the strong interaction between the basic nitrogen atom and acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small percentage (typically 0.1-1% v/v) of a base such as triethylamine (TEA) or pyridine into your eluent system.[2] This competes with your compound for binding to the acidic sites on the silica, leading to improved peak shape.

  • Stationary Phase Modification:

    • Use Neutral Alumina: For strongly basic compounds, switching to a neutral or basic alumina stationary phase can be a good alternative to silica gel.[2]

    • Deactivated Silica: Employing an amine-deactivated silica gel can also mitigate tailing.[2]

  • Reverse-Phase Chromatography:

    • If applicable, reverse-phase chromatography (e.g., on a C18 column) with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can provide excellent separation with good peak shapes by protonating the pyridine nitrogen.[2]

Issue 2: Product "Oiling Out" During Recrystallization

Q: I am trying to recrystallize my solid this compound derivative, but it is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, rather than crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.

Solutions:

  • Adjust the Solvent System:

    • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Co-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Modify Cooling Rate:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

    • Seeding: If available, add a single, pure crystal of the desired compound to the cooled solution to initiate crystallization.

Data Presentation

The following tables provide representative data for common purification strategies for a hypothetical 3-chloro-2-methoxy-5-nitropyridine, illustrating the expected outcomes.

Table 1: Column Chromatography Purification Data

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)Neutral Alumina
Mobile Phase 3:1 Hexanes:Ethyl Acetate3:1 Hexanes:Ethyl Acetate + 0.5% TEA5:1 Hexanes:Ethyl Acetate
Purity Before (%) 858585
Purity After (%) 94 (with tailing)98.5 (symmetrical peak)98
Recovery Yield (%) 759290

Table 2: Recrystallization Solvent Screening Data

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal FormationPurity After (%)Recovery Yield (%)
Isopropanol HighModerateSmall Needles97.570
Ethanol/Water (10:1) HighLowWell-defined Prisms99.285
Toluene ModerateLowFine Powder98.088
Hexanes LowVery LowNo Dissolution--

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general procedure and should be optimized by Thin Layer Chromatography (TLC) first to determine the ideal solvent system.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack, ensuring a uniform bed free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.[3]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Further, cool the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under a vacuum.

Visualizations

Purification_Workflow start Crude this compound Derivative workup Aqueous Work-up (e.g., NaHCO3 wash, brine wash) start->workup extraction Solvent Extraction (e.g., EtOAc, DCM) workup->extraction drying Drying (e.g., Na2SO4 or MgSO4) extraction->drying concentrate Concentration (Rotary Evaporation) drying->concentrate crude_solid_oil Crude Solid or Oil concentrate->crude_solid_oil is_solid Is the product a solid? crude_solid_oil->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No pure_product Pure Product recrystallization->pure_product chromatography->pure_product Troubleshooting_Chromatography start Problem Identified: Peak Tailing on Silica Gel q1 Modify Mobile Phase? start->q1 a1 Add 0.1-1% Triethylamine to Eluent q1->a1 Yes q2 Change Stationary Phase? q1->q2 No end Problem Resolved: Symmetrical Peak a1->end a2 Use Neutral Alumina or Amine-Deactivated Silica q2->a2 Yes q3 Consider Different Technique? q2->q3 No a2->end q3->start No a3 Use Reverse-Phase (C18) Chromatography q3->a3 Yes a3->end

References

Technical Support Center: Cross-Coupling Reactions of 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low reactivity of 3-chloro-2-methoxypyridine in various cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my cross-coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with this compound. Its low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which is further deactivated by the electron-donating 2-methoxy group, making the initial oxidative addition step in the catalytic cycle difficult.[1] A systematic evaluation of each reaction component is key to identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][3] Consider using modern palladium precatalysts like XPhos Pd G3 or SPhos Pd G3 for more reliable catalyst activation.[4]

  • Ineffective Base: The base is crucial for the transmetalation step.[2] Its strength, solubility, and steric properties are important factors.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] If solubility is an issue, consider a solvent system that partially dissolves the base (e.g., dioxane/water) or use a soluble organic base.[2]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal for Suzuki reactions.[2] Common choices include dioxane/water, toluene/water, or THF/water.[2] For other cross-coupling reactions, anhydrous and degassed solvents like toluene, THF, or dioxane are typically used.

  • Insufficient Reaction Temperature: Due to the challenging C-Cl bond activation, higher temperatures are often required.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[2] Microwave irradiation can also be effective in accelerating the reaction.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[2]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[2] Maintain an inert atmosphere throughout the reaction setup and duration.

Q2: I am seeing significant amounts of side products, such as homocoupling of my coupling partner or protodeboronation in my Suzuki reaction. How can I minimize these?

A2: The formation of side products is a common issue that can be addressed by carefully controlling the reaction conditions.

Troubleshooting Steps:

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[2]

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[2]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[2]

    • Recommendation: Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize homocoupling. Adjusting the catalyst-to-ligand ratio can also be beneficial.

Q3: Can I use other cross-coupling reactions besides Suzuki for this compound?

A3: Yes, other cross-coupling reactions can be employed, although they may require specific optimization.

  • Buchwald-Hartwig Amination: This reaction is effective for forming C-N bonds. The use of bulky, electron-rich phosphine ligands is critical to facilitate the catalytic cycle.[5][6]

  • Sonogashira Coupling: This reaction forms C-C bonds between the pyridine and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

  • Negishi Coupling: This reaction couples organozinc compounds with the chloropyridine and is known for its high functional group tolerance.[8][9]

  • Kumada Coupling: This reaction utilizes Grignard reagents. While powerful, the high reactivity of Grignard reagents can limit functional group compatibility.[10][11]

Data Presentation: Catalyst System Performance

The following tables summarize typical catalyst systems and conditions for various cross-coupling reactions with chloropyridines. Note that yields are highly dependent on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids [4]

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>901-3

Table 2: Buchwald-Hartwig Amination of Chloro-heterocycles [12]

Pd SourceLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-10012-2480-95
Pd(OAc)₂XPhosK₂CO₃t-BuOH1004-12>90
Pd(OAc)₂RuPhosCs₂CO₃Toluene80-1106-18>90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using an XPhos Ligand [1]

  • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable ligand (e.g., XPhos, 0.02 mmol, 2 mol%) in anhydrous, degassed toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add additional degassed toluene to bring the total volume to 5 mL.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

Troubleshooting_Workflow start Low or No Yield with This compound check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes action_catalyst Switch to Buchwald ligands (XPhos, SPhos) or NHC ligands. Use modern precatalysts. check_catalyst->action_catalyst No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes action_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). check_base->action_base No check_degas Is the system properly degassed? check_temp->check_degas Yes action_temp Increase temperature to 80-120 °C. Consider microwave irradiation. check_temp->action_temp No action_degas Thoroughly degas all solvents and reagents. Maintain inert atmosphere. check_degas->action_degas No end_point Reaction Optimized check_degas->end_point Yes action_catalyst->check_base action_base->check_temp action_temp->check_degas action_degas->end_point

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln(Cl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_rprime R-Pd(II)Ln(R') transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product arcl Ar-Cl arcl->oxidative_addition boronic R'B(OR)2 + Base boronic->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst deactivation in cross-coupling reactions involving 3-Chloro-2-methoxypyridine. The information is presented in a question-and-answer format to provide direct and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge arises from the inherent properties of the substrate. The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium center of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning. Additionally, the electron-donating nature of the 2-methoxy group can decrease the reactivity of the C-Cl bond towards the initial oxidative addition step in the catalytic cycle, making the desired reaction slower and giving more opportunity for deactivation pathways to occur. Aryl chlorides are also generally less reactive than the corresponding bromides or iodides, requiring more active catalytic systems to begin with.[1]

Q2: What are the common visual indicators of catalyst deactivation in my reaction?

A2: Several visual cues can suggest catalyst deactivation. A common sign is the formation of a black precipitate, often referred to as palladium black, which consists of inactive, agglomerated palladium(0) particles.[2] Other indicators include a stalled reaction with no further conversion of starting materials, a significant decrease in the reaction rate, or a noticeable change in the color of the reaction mixture that is not associated with product formation.[2]

Q3: Can the choice of phosphine ligand mitigate catalyst deactivation?

A3: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are often effective because their steric bulk can hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired oxidative addition and reductive elimination steps.[1]

Q4: What are the most common side products I might observe when my catalyst is deactivating?

A4: When the desired cross-coupling is slow or the catalyst is deactivated, several side products may form. These include:

  • Homocoupling: The boronic acid (in Suzuki reactions) or other organometallic reagent couples with itself. This is often promoted by the presence of oxygen.

  • Dehalogenation: The chloro group on the pyridine is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture, such as from certain bases or solvents.[2][3]

  • Protodeboronation: In Suzuki reactions, the boronic acid is replaced by a hydrogen atom, often due to the presence of water or acidic impurities.[4]

Q5: Is it possible to regenerate a palladium catalyst that has been deactivated in a reaction with this compound?

A5: Catalyst regeneration is sometimes possible, but its success depends on the deactivation mechanism. If deactivation is due to the formation of palladium black or coking, an oxidative treatment followed by reduction may restore some activity. For instance, a deactivated Pd/C catalyst from a hydrodechlorination reaction was partially regenerated by treatment with an airflow at elevated temperatures.[5] However, for poisoning by strong coordination of the pyridine nitrogen, regeneration can be more challenging. In some cases, washing the catalyst with a suitable solvent to remove adsorbed species might be attempted, but this is often not sufficient for strongly bound poisons.

Troubleshooting Guides

Problem: Low to No Conversion in a Suzuki-Miyaura Coupling Reaction

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Catalyst System The C-Cl bond in this compound is relatively strong. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active system using bulky, electron-rich ligands like SPhos, XPhos, or RuPhos with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃.[1]
Catalyst Poisoning The pyridine nitrogen is likely coordinating to the palladium center. Increase the steric bulk of the phosphine ligand to disfavor this interaction. A slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might overcome partial poisoning, though this is not always ideal.
Inappropriate Base The base is crucial for activating the boronic acid. A weak or insoluble base will lead to poor results. Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered to maximize its surface area.[2]
Low Reaction Temperature The oxidative addition of the C-Cl bond is often the rate-limiting step and may require thermal energy. Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for any potential decomposition of starting materials or products.[2]
Presence of Oxygen or Water Oxygen can lead to the formation of inactive palladium oxides and promote homocoupling of the boronic acid. Water can lead to protodeboronation. Ensure all solvents are rigorously degassed and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Problem: Incomplete Conversion in a Buchwald-Hartwig Amination Reaction

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficiently Active Catalyst Amination of aryl chlorides can be challenging. Use a catalyst system known for high activity with these substrates, such as a combination of Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands like XPhos or BrettPhos.[6]
Base Incompatibility The choice of base is critical and depends on the amine being used. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, these strong bases can be incompatible with certain functional groups. Weaker bases like K₂CO₃ or K₃PO₄ can be tried, but may require higher temperatures and longer reaction times.[6][7]
Ligand Degradation Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which are poor ligands. Handle ligands in a glovebox or under an inert atmosphere.
Product Inhibition The N-arylated pyridine product can also act as a ligand and inhibit the catalyst. Using a more sterically hindered ligand can sometimes disfavor product binding.
Catalyst Poisoning by Amine While the goal is to couple the amine, it can also contribute to catalyst poisoning, especially if the desired reaction is slow. Ensure the chosen ligand promotes a fast catalytic turnover to outcompete the poisoning process.

Quantitative Data

The following tables summarize reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. This data can serve as a starting point for optimizing your own reactions.

Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of Chloropyridines

Data is based on reactions with 3-chloro-5-fluoro-2-methoxypyridine and other chloropyridines, and yields are highly dependent on the specific boronic acid used.[1]

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012-2470-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-2475-98
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-Amyl Alcohol10012-2460-90

Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of Chloroarenes

Data is generalized for the amination of aryl chlorides and the specific yield will depend on the amine coupling partner.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield Range (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.2-1.5)Toluene or Dioxane80-1102-2480-99
Pd(OAc)₂ (1-2)BrettPhos (1.5-3)K₂CO₃ (2)t-BuOH or Dioxane100-12012-2470-95
Pd(OAc)₂ (2)RuPhos (3-4)LHMDS (1.5)THF or TolueneRT-804-1875-98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methods used for the successful coupling of 3-chloro-5-fluoro-2-methoxypyridine.[1]

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general method for the amination of aryl chlorides.[1]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and stir the mixture at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathway Catalyst Deactivation by Pyridine Coordination Active_Catalyst Active Pd(0) Catalyst (L-Pd) Oxidative_Addition Oxidative Addition with this compound Active_Catalyst->Oxidative_Addition Desired Path Deactivated_Complex Inactive Pd-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Deactivated_Complex Poisoning Path (Pyridine Coordination) Pd_II_Complex Pd(II) Intermediate Oxidative_Addition->Pd_II_Complex Catalytic_Cycle Productive Catalytic Cycle Pd_II_Complex->Catalytic_Cycle Catalytic_Cycle->Active_Catalyst Regeneration

Caption: Deactivation pathway via pyridine coordination.

Troubleshooting_Workflow Troubleshooting Low Conversion in Cross-Coupling Start Low or No Conversion Observed Check_Catalyst Is the catalyst system active enough for C-Cl activation? Start->Check_Catalyst Change_Catalyst Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) Check_Catalyst->Change_Catalyst No Check_Base Is the base strong and soluble enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen stronger bases (K₃PO₄, Cs₂CO₃, NaO-t-Bu) Check_Base->Change_Base No Check_Temp Is the reaction temperature adequate? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) Check_Temp->Increase_Temp No Check_Atmosphere Is the system free of oxygen and water? Check_Temp->Check_Atmosphere Yes Increase_Temp->Check_Atmosphere Degas_System Rigorously degas solvents and run under inert atmosphere Check_Atmosphere->Degas_System No Success Reaction Successful Check_Atmosphere->Success Yes Degas_System->Success

Caption: A logical workflow for troubleshooting low conversion.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions on 3-chloro-2-methoxypyridine. Below you will find frequently asked questions, troubleshooting guides, comparative data, and detailed experimental protocols to facilitate your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

A1: this compound is a moderately reactive substrate for SNAr. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. However, with the chloro leaving group at the 3-position, the electronic activation from the nitrogen is less pronounced compared to 2- or 4-chloropyridines. The 2-methoxy group is an electron-donating group, which can further decrease the reactivity of the ring towards nucleophilic attack. Therefore, forcing conditions such as elevated temperatures or the use of a catalyst may be necessary to achieve good yields.

Q2: What types of nucleophiles are commonly used with this compound?

A2: A variety of nucleophiles can be employed, including:

  • N-nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, anilines) are common. For less reactive amines, palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann coupling conditions may be required.

  • O-nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used, typically requiring heating in a suitable solvent.

  • S-nucleophiles: Thiolates (e.g., sodium thiophenoxide) are generally good nucleophiles and can react under milder conditions compared to their oxygen counterparts.

Q3: What are the recommended solvents for SNAr reactions with this substrate?

A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity. Suitable solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dioxane

  • Acetonitrile (ACN)

In some cases, the nucleophilic alcohol itself can be used as the solvent, particularly for alkoxide substitutions.

Q4: Is a base required for the reaction?

A4: The need for a base depends on the nucleophile.

  • Anionic nucleophiles: If you are using a pre-formed salt of your nucleophile (e.g., sodium methoxide, sodium thiophenoxide), an additional base is not necessary.

  • Neutral nucleophiles: When using a neutral nucleophile like an amine or a thiol, a non-nucleophilic base is typically required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Q5: What are the alternatives to traditional SNAr for forming C-N bonds with this compound?

A5: For the formation of C-N bonds, especially with less nucleophilic amines, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful alternatives. These methods often proceed under milder conditions and offer a broader substrate scope.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Insufficiently activated substrate. 2. Reaction temperature is too low. 3. Nucleophile is too weak. 4. Inadequate base for neutral nucleophiles.1. Consider using a catalyst (e.g., Pd for amines). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. If possible, use a stronger nucleophile (e.g., the corresponding anion). 4. Ensure at least one equivalent of a suitable base is used.
Formation of Side Products 1. Decomposition at high temperatures. 2. Reaction with the solvent (solvolysis). 3. For aminations, multiple substitutions on the nucleophile.1. Lower the reaction temperature and increase the reaction time. 2. Use a non-nucleophilic solvent. 3. Use a large excess of the amine nucleophile.
Difficulty in Product Isolation 1. Product is water-soluble. 2. Emulsion formation during aqueous workup. 3. Co-elution with starting material or byproducts during chromatography.1. Extract with a more polar organic solvent or perform back-extraction. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the mobile phase for chromatography; consider a different stationary phase.

Comparative Data for Nucleophilic Substitution

The following tables provide a summary of typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that some of this data is extrapolated from reactions on structurally similar pyridines and should be used as a starting point for optimization.

Table 1: Reaction with N-Nucleophiles

NucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Notes
MorpholineK₂CO₃DMF100 - 12012 - 2470 - 90Standard SNAr conditions.
PiperidineTEANMP120 - 14012 - 2465 - 85Higher temperatures may be required.
AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane1008 - 1675 - 95Buchwald-Hartwig conditions.
BenzylamineNaHTHF656 - 1260 - 80Anionic nucleophile generated in situ.

Table 2: Reaction with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Sodium Methoxide-Methanol65 (reflux)12 - 2450 - 70Reaction can be slow.
Sodium Ethoxide-Ethanol78 (reflux)12 - 2455 - 75
Sodium Phenoxide-DMF100 - 1208 - 1660 - 80

Table 3: Reaction with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Sodium Thiophenoxide-DMF80 - 1004 - 885 - 95Thiolates are generally more reactive.
Sodium Ethanethiolate-Ethanol60 - 786 - 1280 - 90

Detailed Experimental Protocols

Protocol 1: General Procedure for Amination (SNAr)

This protocol describes a general method for the reaction of this compound with a secondary amine like morpholine.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (1.2 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is suitable for less reactive amines.

  • Catalyst Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for SNAr reagents 1. Combine Reactants: This compound, Nucleophile, Base (if needed) solvent 2. Add Anhydrous Solvent (e.g., DMF, DMSO) reagents->solvent reaction 3. Heat Under Inert Atmosphere (e.g., N₂ or Ar) solvent->reaction monitoring 4. Monitor Reaction (TLC, LC-MS) reaction->monitoring workup 5. Aqueous Workup monitoring->workup Upon Completion purification 6. Purification (Column Chromatography) workup->purification characterization 7. Product Characterization (NMR, MS) purification->characterization Troubleshooting_SNAr Troubleshooting Decision Tree for Low Yield start Low or No Product Yield check_temp Increase Temperature? start->check_temp increase_temp Increase temperature incrementally (e.g., 10-20 °C at a time) check_temp->increase_temp Yes check_nucleophile Is nucleophile strong enough? check_temp->check_nucleophile No side_products Side products observed? increase_temp->side_products lower_temp Lower temperature and increase reaction time side_products->lower_temp Yes side_products->check_nucleophile No use_stronger_nu Use stronger nucleophile (e.g., alkoxide vs. alcohol) check_nucleophile->use_stronger_nu No check_base If neutral nucleophile, is base adequate? check_nucleophile->check_base Yes check_catalyst Consider Catalysis (e.g., Buchwald-Hartwig for amines) use_stronger_nu->check_catalyst change_base Use a stronger or more soluble non-nucleophilic base check_base->change_base No optimize_solvent Optimize Solvent (e.g., NMP for higher temp) check_base->optimize_solvent Yes

Technical Support Center: 3-Chloro-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for reactions involving 3-Chloro-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications and reaction types for this compound? A1: this compound is a versatile heterocyclic building block used extensively in medicinal chemistry and agrochemical synthesis.[1] Its key functional groups—the chlorine atom and the methoxy group on a pyridine ring—allow for a variety of chemical transformations. The most common and synthetically valuable reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2][3] It can also undergo nucleophilic aromatic substitution (SNAr) reactions.

Q2: How does the reactivity of the C-Cl bond in this compound affect reaction conditions? A2: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[3] Consequently, the oxidative addition step in palladium-catalyzed coupling reactions is more challenging and often requires more forcing conditions.[3][4] This typically involves the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), along with higher reaction temperatures.[3][4][5]

Q3: Can the pyridine nitrogen atom interfere with palladium-catalyzed reactions? A3: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst.[5][6][7] This coordination can inhibit catalytic activity by occupying a coordination site on the metal, effectively poisoning the catalyst and slowing or stopping the reaction.[7][8] The use of sterically hindered ligands can help mitigate this issue by shielding the palladium center.[5]

Q4: What are the stability considerations for this compound? A4: this compound is a generally stable compound under standard laboratory conditions.[9] However, like other 2-alkoxypyridines, the methoxy group can be susceptible to hydrolysis to the corresponding 2-pyridone under harsh acidic or basic conditions, particularly at elevated temperatures.[10] Care should be taken to screen conditions to avoid this potential side reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: I am observing very low to no product yield in my Suzuki coupling reaction. What are the most likely causes? A1: Low or no conversion in the Suzuki coupling of chloropyridines is a common issue, primarily due to the low reactivity of the C-Cl bond.[3] The problem can typically be traced to an insufficiently active catalyst system, an ineffective base, or catalyst deactivation.[3]

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[7]

    • Solution: Switch to a more robust catalyst system. Highly electron-rich and sterically bulky ligands such as XPhos, SPhos, or RuPhos are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.[3][4] N-heterocyclic carbene (NHC) ligands are also an excellent alternative.[3] Consider increasing the catalyst loading from 1-2 mol% to 3-5 mol% for difficult couplings.[4]

  • Ineffective Base: The base is critical for activating the boronic acid to form the boronate species required for transmetalation.[3]

    • Solution: Screen stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like Na₂CO₃ for these couplings.[3][5]

  • Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to an inactive state.[4]

    • Solution: Ensure all solvents are rigorously degassed prior to use (e.g., by sparging with argon or nitrogen for 20-30 minutes). The reaction vessel must be thoroughly purged and maintained under a positive pressure of an inert gas throughout the experiment.[3]

Q2: My reaction is producing significant amounts of side products, such as dehalogenated starting material and homocoupled boronic acid. How can I minimize these? A2: The formation of protodeboronation (dehalogenation of the boronic acid) and homocoupling byproducts indicates sub-optimal reaction conditions that compete with the desired cross-coupling pathway.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the boronic acid's C-B bond is cleaved by a proton source, often from residual water or acidic impurities.[3][7]

    • Solution: Use anhydrous solvents and reagents. Consider switching from a boronic acid to a more stable boronic ester derivative, such as a pinacol ester (Ar-Bpin), which is less prone to this side reaction.[3][6]

  • Homocoupling (Ar-B(OH)₂ → Ar-Ar): This side reaction is often promoted by the presence of oxygen or by Pd(II) species if the precatalyst is not fully reduced to the active Pd(0) state.[5][7]

    • Solution: Rigorous degassing is crucial to prevent oxygen-mediated homocoupling.[5] Using a direct Pd(0) source like Pd₂(dba)₃ or ensuring efficient precatalyst activation can also minimize this pathway.[7]

G start Low or No Product Yield cat_check Is the catalyst system active enough for a C-Cl bond? start->cat_check base_check Is the base effective? cat_check->base_check Yes cat_sol Switch to Buchwald ligands (XPhos, SPhos) or NHC ligands. Increase catalyst loading. cat_check->cat_sol No inert_check Is the system properly deoxygenated? base_check->inert_check Yes base_sol Screen strong bases: K₃PO₄, Cs₂CO₃. base_check->base_sol No side_products Are side products (homocoupling, protodeboronation) observed? inert_check->side_products Yes inert_sol Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. inert_check->inert_sol No side_sol Use boronic esters (pinacol). Ensure rigorous degassing. Use anhydrous conditions. side_products->side_sol Yes success Reaction Optimized side_products->success No cat_sol->success base_sol->success inert_sol->success side_sol->success

Caption: General troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination reaction is slow, stalls, or gives low yields. What should I investigate? A1: Similar to Suzuki couplings, the inertness of the C-Cl bond is a primary hurdle. Additionally, the nature of the amine coupling partner introduces unique challenges.

  • Catalyst Inhibition: Both the pyridine nitrogen and the amine nucleophile can act as ligands for the palladium center, leading to catalyst inhibition.[7]

    • Solution: Employ catalyst systems with very bulky ligands (e.g., XPhos, BrettPhos). The steric hindrance of these ligands promotes the formation of a monoligated, highly active L-Pd(0) species and can prevent inhibitory binding of the amine or pyridine.[2][11]

  • Improper Base Selection: The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) to form the active amide nucleophile, but should not react with the starting materials or product.[12]

    • Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong, non-nucleophilic bases that are effective in these reactions.[13][14] Potassium phosphate can also be effective, particularly for more sensitive substrates.

  • Side Reactions: An unproductive side reaction can compete with the desired reductive elimination, where the amide intermediate undergoes beta-hydride elimination.[2]

    • Solution: This is often influenced by the ligand and substrate structure. Screening different ligands or adjusting the reaction temperature may be necessary to favor the productive reductive elimination pathway.

Data Summary Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
Arylboronic AcidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100-110
Arylboronic AcidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane100
Heteroarylboronic AcidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100
Alkylboronic Acid (via Bpin)Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.5)THF/H₂O (10:1)80

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Amine TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Primary AliphaticPd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene100
Secondary AliphaticPd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)1,4-Dioxane100
Primary ArylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene110
Secondary CyclicPd(dba)₂ (1.5)XPhos (3)NaOtBu (2.0)TolueneReflux

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).[7]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination This is a generalized procedure and should be optimized for specific substrates.[14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) under an inert atmosphere.

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with inert gas three times.

  • Reagent Addition: Add degassed solvent (e.g., toluene). Stir for 5-10 minutes. Then, add this compound (1.0 equiv) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-110 °C or reflux) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.

Visualized Mechanisms

G Suzuki-Miyaura Catalytic Cycle cluster_product Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)Cl Pd0->OA_complex Oxidative Addition (Ar-Cl) CHALLENGING STEP Boronate Ar'B(OR)₃⁻ Trans_complex L₂Pd(II)(Ar)Ar' OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product Base Base (e.g., K₃PO₄) Boronic_acid Ar'B(OH)₂ Boronic_acid->Boronate Activation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

G Buchwald-Hartwig Amination Cycle cluster_product Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)Cl Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_add [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OA_complex->Amine_add + Amine Amide_complex L-Pd(II)(Ar)(NR₂) Amine_add->Amide_complex - HCl (Base assisted) Amide_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amide_complex->Product Amine R₂NH Base Base

Caption: The Buchwald-Hartwig amination catalytic cycle for C-N bond formation.

References

Technical Support Center: Managing Impurities in 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methoxypyridine. It focuses on identifying and managing impurities that can affect the outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound starting material?

A1: Common impurities in this compound often stem from the manufacturing process. These can include:

  • Isomeric Dichloropyridines: Residual starting materials or byproducts from the chlorination of pyridine, such as 2,3-dichloropyridine. The site-selectivity of Suzuki-Miyaura coupling reactions can be influenced by the position of the halogen substituents.[1]

  • Other Chloromethoxypyridine Isomers: Formed during the methoxylation step.

  • 3-Chloro-2-hydroxypyridine: Resulting from incomplete methylation or hydrolysis. The presence of hydroxyl groups can interfere with downstream reactions.

  • Residual Solvents and Reagents: From the synthesis and purification processes.

Q2: How can impurities in this compound affect my downstream reactions, such as Suzuki-Miyaura coupling?

A2: Impurities can have several detrimental effects on palladium-catalyzed cross-coupling reactions:

  • Catalyst Poisoning: Pyridine and its derivatives are known to coordinate with palladium, which can lead to catalyst inhibition or deactivation.[2] The nitrogen atom in the pyridine ring of impurities can act as a ligand, interfering with the catalytic cycle.

  • Reduced Yields: The presence of non-reactive or less reactive isomers consumes reagents and can lead to lower yields of the desired product.

  • Formation of Byproducts: Impurities can react to form undesired side products, complicating purification and reducing the overall efficiency of the reaction.

  • Inconsistent Reaction Rates: Different batches of starting material with varying impurity profiles can lead to poor reproducibility of your experiments.

Q3: What is a typical purity specification for this compound?

A3: A typical purity specification for commercial this compound is greater than 97.0% as determined by Gas Chromatography (GC).[3][4] However, for sensitive applications, a higher purity of >99% may be required. It is crucial to obtain a certificate of analysis (CoA) for each batch to understand the specific impurity profile.

Troubleshooting Guide

This guide addresses common issues encountered in reactions involving this compound, with a focus on impurity-related problems.

Problem 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

Possible Cause Troubleshooting Step
Catalyst Poisoning by Impurities 1. Analyze Starting Material: Use GC-MS or HPLC to identify and quantify impurities in your this compound. Pay close attention to other nitrogen-containing heterocycles. 2. Purify Starting Material: If significant impurities are detected, consider purifying the starting material by distillation or column chromatography.[5] 3. Increase Catalyst Loading: A higher catalyst loading may overcome partial poisoning, but this is a less ideal solution.
Inactive Catalyst 1. Use a More Active Catalyst System: For challenging couplings with chloropyridines, consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). 2. Ensure Pd(0) is the Active Species: Some Pd(II) precatalysts require in situ reduction. Ensure your reaction conditions facilitate this.
Suboptimal Reaction Conditions 1. Solvent Choice: Ensure you are using a suitable, degassed solvent. Common choices include dioxane, toluene, or THF, often with some water to aid in dissolving the base.[6] 2. Base Selection: The choice of base is critical. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7]

Problem 2: Formation of unexpected byproducts.

Possible Cause Troubleshooting Step
Reaction of Isomeric Impurities 1. Characterize Byproducts: Use LC-MS or GC-MS to identify the structure of the byproducts. This can provide clues about the reacting impurities. 2. Source High-Purity Starting Material: Obtain this compound from a reputable supplier with a detailed certificate of analysis.
Side Reactions of the Desired Product 1. Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions. 2. Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of degradation products.

Data Presentation

Table 1: Hypothetical Impact of Common Impurities on Suzuki-Miyaura Coupling Yield

ImpurityTypical Concentration in Standard Grade MaterialHypothetical Impact on Product Yield
2,3-Dichloropyridine< 1.0%Can lead to the formation of undesired biaryl species, potentially reducing the yield of the target molecule by 5-10%.
2,6-Dichloropyridine< 0.5%May react to form a different isomeric product, complicating purification. Can reduce the isolated yield of the desired product.
3-Chloro-2-hydroxypyridine< 1.0%The hydroxyl group can interfere with the catalyst and base. May significantly reduce yield (>20%) if not accounted for.

Note: The data in this table is hypothetical and for illustrative purposes. The actual impact of impurities will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Purity Determination of this compound by Gas Chromatography (GC)

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column: 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at 10 °C/min.

      • Hold at 200 °C for 5 minutes.

    • Detector Temperature: 280 °C.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or methanol.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer.

    • Use the same column and similar chromatographic conditions as in Protocol 1.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-350.

  • Analysis:

    • Run the sample as described in Protocol 1.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and known standards.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Decision cluster_3 Outcome start Receive this compound Sample prep Prepare Sample for Analysis (Dilution in appropriate solvent) start->prep gc_hplc GC or HPLC Analysis for Purity prep->gc_hplc gcms_lcms GC-MS or LC-MS for Impurity ID prep->gcms_lcms data_analysis Analyze Chromatograms and Spectra gc_hplc->data_analysis gcms_lcms->data_analysis compare Compare against Specifications/Reference data_analysis->compare decision Purity Acceptable? compare->decision proceed Proceed with Reaction decision->proceed Yes purify Purify Starting Material decision->purify No

Caption: Experimental Workflow for Impurity Analysis.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_impurities Analyze Starting Material for Impurities? start->check_impurities impurities_present Impurities Detected check_impurities->impurities_present Yes no_impurities Purity is High check_impurities->no_impurities No purify Purify Starting Material impurities_present->purify optimize_conditions Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) no_impurities->optimize_conditions rerun Re-run Reaction purify->rerun optimize_conditions->rerun

Caption: Troubleshooting Decision Tree for Poor Reaction Outcome.

References

Stability issues of 3-Chloro-2-methoxypyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-2-methoxypyridine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to acidic and basic conditions?

A1: this compound can exhibit instability under strong acidic or basic conditions. Under strongly acidic conditions, the 2-methoxy group is susceptible to hydrolysis, which would yield 3-chloro-2-hydroxypyridine.[1] In very strong acids or bases, there is a potential for the pyridine ring itself to undergo ring-opening reactions.[2] For reactions requiring basic conditions, it is advisable to use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and moderate temperatures to minimize potential degradation.

Q2: Can the methoxy group be cleaved during a reaction?

A2: Yes, demethylation of the 2-methoxy group is a potential side reaction, particularly under certain reductive conditions or with strong nucleophiles at elevated temperatures.[3][4] Reagents like L-selectride or thiolates have been shown to demethylate methoxypyridines.[3][4] If your reaction conditions involve strong reducing agents or nucleophiles and require heating, consider monitoring for the formation of the corresponding pyridone byproduct.

Q3: Is dehalogenation a common side reaction for this compound?

A3: Dehalogenation, specifically hydrodehalogenation, is a known side reaction for aryl chlorides, particularly in palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Heck couplings.[5][6][7] This occurs when a hydride source is present in the reaction mixture, which can arise from solvents (like alcohols), reagents, or side reactions. The palladium catalyst can facilitate the replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-methoxypyridine as a byproduct.[5]

Q4: What are the stability concerns when using this compound with strong bases like organolithium reagents?

A4: this compound is reactive towards strong organolithium bases.[8] Depending on the specific reagent and conditions, several reactions can occur, including deprotonation at one of the ring positions (C4, C5, or C6), nucleophilic attack at the C2 position leading to displacement of the methoxy group, or halogen-metal exchange. These reactions are typically run at very low temperatures (e.g., -78 °C) to control reactivity and improve selectivity.[9] Uncontrolled reactions can lead to a mixture of products and decomposition.

Q5: I am having trouble initiating a Grignard reaction with this compound. Is this a stability issue?

A5: While not a decomposition of the molecule itself, the difficulty in forming a Grignard reagent from this compound is a common challenge. Aryl chlorides are generally less reactive than the corresponding bromides or iodides for Grignard formation.[10] Success is highly dependent on the purity of the starting material, the quality and activation of the magnesium, and strictly anhydrous conditions.[11][12][13] Common side reactions include Wurtz coupling, where the newly formed Grignard reagent reacts with the starting material.[12]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom Potential Cause Troubleshooting Steps
Formation of 2-methoxypyridine byproduct Hydrodehalogenation of the starting material.[5][6]• Ensure all reagents and solvents are anhydrous and peroxide-free.• Avoid using alcohol-based solvents if possible, or use them with caution.• Screen different palladium catalysts and ligands; some may be less prone to this side reaction.
Recovery of unreacted starting material Inefficient catalytic cycle or catalyst deactivation.• Use a more active catalyst system designed for aryl chlorides.• Ensure the base is sufficiently strong and soluble to facilitate the reaction.• Degas all solvents and reagents thoroughly to remove oxygen.
Formation of dark, tar-like substances Thermal decomposition at high temperatures.[2]• Optimize the reaction temperature; run at the lowest effective temperature.• Reduce the reaction time by using a more active catalyst or microwave heating.
Issue 2: Complex Mixture of Products in Reactions with Strong Bases (e.g., n-BuLi, LDA)
Symptom Potential Cause Troubleshooting Steps
Multiple products observed by LC-MS or NMR Non-selective deprotonation or competing nucleophilic attack.[8][9]• Strictly control the reaction temperature, maintaining it at -78 °C or lower during addition.• Add the organolithium reagent slowly and dropwise to the substrate solution.• Consider using a milder or more sterically hindered base to improve regioselectivity.
Low conversion of starting material Insufficient amount of base or quenching of the base.• Ensure accurate titration of the organolithium reagent before use.• Use rigorously dried glassware and anhydrous solvents to prevent quenching.
Issue 3: Formation of 3-chloro-2-hydroxypyridine Byproduct
Symptom Potential Cause Troubleshooting Steps
Presence of a more polar spot on TLC or a corresponding mass in LC-MS Hydrolysis of the 2-methoxy group.[1]• Avoid strongly acidic workup conditions if possible; use a buffered or basic aqueous solution.• If the reaction is run in an acidic medium, use the mildest acid and lowest temperature compatible with the desired transformation.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the decomposition rates of this compound under various conditions. The following table provides a qualitative summary of stability considerations based on available information for this compound and related structures.

Condition Parameter Stability Concern Potential Degradation Products
Thermal High Temperature (>150 °C)Potential for decomposition and polymerization.[2]Complex mixture, charring.
pH Strong Acid (e.g., conc. HCl)Hydrolysis of the methoxy group.[1]3-Chloro-2-hydroxypyridine.
pH Strong Base (e.g., NaOH)Potential for ring-opening at high temperatures.[2]Various decomposition products.
Reductive Pd/C, H₂ or other hydride sourcesHydrodehalogenation.[6][7]2-Methoxypyridine.
Reductive Strong reducing agents (e.g., L-selectride)Demethylation.[3]3-Chloro-2-hydroxypyridine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
  • Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow to cool in a desiccator. Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare a mixture of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reagent mixture.

  • Reaction Execution: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the reaction vial. Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying attention to the formation of 2-methoxypyridine as a potential byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Controlled Lithiation and Electrophilic Quench
  • Glassware and Solvent Preparation: Flame-dry all glassware under vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous THF as the solvent.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF in the reaction flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add a solution of the organolithium reagent (e.g., n-BuLi, 1.05 equiv., titrated) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes).

  • Electrophilic Quench: Add the desired electrophile (1.1 equiv.) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Stability_Issues cluster_conditions Reaction Conditions cluster_starting_material Starting Material cluster_products Potential Degradation Products High_Temp High Temperature CMPT This compound High_Temp->CMPT Strong_Acid Strong Acid Strong_Acid->CMPT Strong_Base Strong Base Strong_Base->CMPT Hydride_Source Hydride Source (e.g., in Pd coupling) Hydride_Source->CMPT Decomposition Decomposition Products CMPT->Decomposition Leads to Hydrolysis_Product 3-Chloro-2-hydroxypyridine (Hydrolysis/Demethylation) CMPT->Hydrolysis_Product Forms CMPT->Hydrolysis_Product Can form Dehalogenation_Product 2-Methoxypyridine (Dehalogenation) CMPT->Dehalogenation_Product Forms

Caption: Potential degradation pathways of this compound.

Troubleshooting_Pd_Coupling Start Low Yield in Pd Cross-Coupling Check_Byproducts Analyze Crude Mixture for Byproducts Start->Check_Byproducts Dehalogenation 2-Methoxypyridine Detected? Check_Byproducts->Dehalogenation Decomposition Tar/Decomposition Observed? Dehalogenation->Decomposition No Action_Dehalogenation • Use anhydrous/degassed solvents • Avoid alcohol solvents Dehalogenation->Action_Dehalogenation Yes Unreacted_SM High % of Starting Material? Decomposition->Unreacted_SM No Action_Decomposition • Lower reaction temperature • Reduce reaction time Decomposition->Action_Decomposition Yes Action_Unreacted_SM • Use more active catalyst/ligand • Check base strength/solubility Unreacted_SM->Action_Unreacted_SM Yes End Improved Yield Unreacted_SM->End No Action_Dehalogenation->End Action_Decomposition->End Action_Unreacted_SM->End

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Characterization of Unexpected Products from 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methoxypyridine. The focus is on identifying and characterizing unexpected products that may arise during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected products observed in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the most frequently encountered unexpected products are:

  • Dehalogenation Product (Hydrodechlorination): Formation of 2-methoxypyridine.

  • Homocoupling Product: Formation of 2,2'-dimethoxy-3,3'-bipyridine.

  • Hydrolysis Product: Formation of 3-chloro-2-hydroxypyridine (3-chloro-2-pyridone).

Q2: What factors contribute to the formation of the dehalogenation byproduct?

A2: Dehalogenation is often promoted by factors that lead to the generation of palladium hydride species in the catalytic cycle. Common causes include the presence of moisture, certain bases, or solvents that can act as hydride sources. For aryl chlorides, which are generally less reactive, prolonged reaction times and higher temperatures required for C-Cl bond activation can also increase the likelihood of dehalogenation.[1]

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling of boronic acids in Suzuki-Miyaura reactions can be influenced by the presence of oxygen and the choice of catalyst and reaction conditions. To minimize this side reaction, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Using a pre-formed Pd(0) catalyst or ensuring complete reduction of a Pd(II) precatalyst can also be beneficial. In some cases, adjusting the stoichiometry of the reagents, particularly the boronic acid, can reduce homocoupling.

Q4: Under what conditions is the hydrolysis of the 2-methoxy group likely to occur?

A4: The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic or strongly basic conditions, especially at elevated temperatures.[2] This can lead to the formation of the corresponding 2-pyridone. It is important to carefully select the base and control the pH of the reaction and work-up steps to avoid this unwanted transformation.

Troubleshooting Guides

Issue 1: Presence of a lower molecular weight byproduct in the reaction mixture.

Possible Cause: Dehalogenation of this compound to 2-methoxypyridine.

Troubleshooting Steps:

  • Confirm Identity: Analyze the crude reaction mixture by GC-MS or LC-MS to confirm the presence of a compound with a molecular weight corresponding to 2-methoxypyridine (109.13 g/mol ). Compare the retention time and mass spectrum with an authentic sample if available. The 1H NMR spectrum of 2-methoxypyridine would show characteristic signals for the pyridine protons and a singlet for the methoxy group.[3]

  • Minimize Moisture: Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Optimize Base and Solvent: Consider using a non-coordinating, anhydrous base. The choice of solvent can also influence the extent of dehalogenation.

  • Use Efficient Ligands: Employ bulky, electron-rich phosphine ligands that promote the desired cross-coupling pathway over competing dehalogenation.

Quantitative Data on Dehalogenation Product (2-methoxypyridine)

ParameterExpected ObservationTypical Yield Range (%)
Mass (m/z) 109 (M+)5 - 20
1H NMR (CDCl3, δ ppm) ~8.15 (d), ~7.50 (t), ~6.81 (d), ~6.71 (t), ~3.91 (s, 3H)-
13C NMR (Acetone-d6, δ ppm) ~164, ~147, ~139, ~116, ~111, ~53-

Note: Yields are estimates and can vary significantly based on reaction conditions.

Issue 2: Formation of a high molecular weight, symmetrical byproduct.

Possible Cause: Homocoupling of this compound to form 2,2'-dimethoxy-3,3'-bipyridine.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to detect a species with a molecular weight corresponding to the homocoupling product (216.24 g/mol ). The 1H and 13C NMR spectra would show a symmetrical pattern of signals.

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Use a reliable Pd(0) source or ensure efficient in-situ reduction of a Pd(II) precatalyst. The presence of Pd(II) species can sometimes promote homocoupling.

  • Optimize Reaction Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can sometimes reduce the extent of homocoupling.

Quantitative Data on Homocoupling Product (2,2'-dimethoxy-3,3'-bipyridine)

ParameterExpected ObservationTypical Yield Range (%)
Mass (m/z) 216 (M+)5 - 15
Melting Point (°C) 168-171-
1H NMR Complex aromatic signals with expected symmetry-
13C NMR Symmetrical aromatic and methoxy signals-

Note: Yields are estimates and can vary significantly based on reaction conditions.

Issue 3: Presence of a more polar byproduct, potentially with a different solubility profile.

Possible Cause: Hydrolysis of the 2-methoxy group to a 2-hydroxy group, forming 3-chloro-2-hydroxypyridine.

Troubleshooting Steps:

  • Confirm Identity: Analyze the reaction mixture by LC-MS for a compound with a molecular weight of 129.54 g/mol . The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom.[4] The IR spectrum would show a characteristic O-H and/or N-H stretch, and the 1H NMR would likely show a broad signal for the exchangeable proton.

  • Control pH: Avoid strongly acidic or basic conditions during the reaction and work-up. If a strong base is required for the reaction, consider using a non-aqueous work-up procedure.

  • Lower Reaction Temperature: High temperatures can accelerate hydrolysis. If possible, run the reaction at a lower temperature.

  • Protecting Groups: In multi-step syntheses, if the 2-methoxy group proves to be too labile, consider alternative protecting groups for the 2-hydroxy functionality that are more stable to the reaction conditions.

Quantitative Data on Hydrolysis Product (3-chloro-2-hydroxypyridine)

ParameterExpected ObservationTypical Yield Range (%)
Mass (m/z) 129/131 (M+, M+2)2 - 10
Melting Point (°C) 172-176-
1H NMR (DMSO-d6, δ ppm) ~12.2 (br s, 1H), ~7.7 (dd), ~7.6 (dd), ~6.3 (t)-
13C NMR (DMSO-d6, δ ppm) ~158, ~140, ~138, ~118, ~107-

Note: Yields are estimates and can vary significantly based on reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a suitable base (e.g., K3PO4, 2.0 mmol, 2 equiv.), a palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%). Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times. Add degassed solvent (e.g., 1,4-dioxane/water, 5:1, 5 mL). Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination

In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1.5 mol%), and a phosphine ligand (e.g., XPhos, 3 mol%) in a reaction vial. Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction mixture, quench with saturated aqueous NH4Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

Visualizations

Unexpected_Products_Workflow This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Dehalogenation Dehalogenation This compound->Dehalogenation Side Reaction Homocoupling Homocoupling This compound->Homocoupling Side Reaction Hydrolysis Hydrolysis This compound->Hydrolysis Side Reaction

Caption: Potential reaction pathways for this compound.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Characterization cluster_2 Potential Byproducts cluster_3 Mitigation Strategies Unexpected Peak(s) in Analysis Unexpected Peak(s) in Analysis LC-MS LC-MS Unexpected Peak(s) in Analysis->LC-MS NMR NMR Unexpected Peak(s) in Analysis->NMR GC-MS GC-MS Unexpected Peak(s) in Analysis->GC-MS Dehalogenation Dehalogenation LC-MS->Dehalogenation Identify MW Homocoupling Homocoupling LC-MS->Homocoupling Identify MW Hydrolysis Hydrolysis LC-MS->Hydrolysis Identify MW NMR->Dehalogenation Identify Structure NMR->Homocoupling Identify Structure NMR->Hydrolysis Identify Structure GC-MS->Dehalogenation Identify MW & Structure Anhydrous Conditions Anhydrous Conditions Dehalogenation->Anhydrous Conditions Optimize Conditions Optimize Conditions Dehalogenation->Optimize Conditions Inert Atmosphere Inert Atmosphere Homocoupling->Inert Atmosphere Homocoupling->Optimize Conditions Hydrolysis->Optimize Conditions

Caption: Troubleshooting workflow for unexpected products.

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-2-methoxypyridine and 3-Bromo-2-methoxypyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated pyridines are invaluable synthons, and the choice between a chloro or bromo substituent can have profound implications on reactivity, reaction conditions, and overall yield. This guide provides an objective comparison of the reactivity of 3-Chloro-2-methoxypyridine and 3-Bromo-2-methoxypyridine in key organic transformations, supported by representative experimental data and detailed protocols.

The inherent differences in the carbon-halogen bond strength and electronegativity between chlorine and bromine give rise to distinct reactivity profiles for this compound and 3-Bromo-2-methoxypyridine. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo-derivative more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the higher electronegativity of chlorine can render the chloro-derivative more reactive in nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide plays a crucial role in the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the weaker C-Br bond, 3-Bromo-2-methoxypyridine generally exhibits higher reactivity, allowing for milder reaction conditions and achieving higher yields in shorter reaction times compared to its chloro-analog.

Feature3-Bromo-2-methoxypyridineThis compound
Typical Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Reaction Temperature 80-100 °C100-120 °C
Representative Yield Good to ExcellentModerate to Good
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination for C-N bond formation is more facile with 3-Bromo-2-methoxypyridine. The chloro-derivative often requires more specialized and bulky phosphine ligands to achieve comparable results.

Feature3-Bromo-2-methoxypyridineThis compound
Typical Catalyst System Pd₂(dba)₃/BINAPPd₂(dba)₃/Xantphos, Pd(OAc)₂/RuPhos
Typical Base NaOtBu, K₃PO₄NaOtBu, LiHMDS
Reaction Temperature 80-110 °C100-130 °C
Representative Yield Good to ExcellentModerate to Good

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, this compound can be more reactive than its bromo counterpart in nucleophilic aromatic substitution (SNAr) reactions. The higher electronegativity of chlorine can better stabilize the negative charge in the Meisenheimer intermediate, which is the rate-determining step. However, the position of the halogen at C-3, which is meta to the activating nitrogen atom, makes SNAr reactions on both substrates generally less favorable than at the C-2 or C-4 positions.[1]

FeatureThis compound3-Bromo-2-methoxypyridine
Relative Reactivity Generally HigherGenerally Lower
Typical Nucleophiles Alkoxides, Amines, ThiolatesAlkoxides, Amines, Thiolates
Reaction Conditions Elevated temperatures, strong nucleophilesMore forcing conditions may be required
Representative Yield Substrate and nucleophile dependentSubstrate and nucleophile dependent

Formation of Organometallic Reagents

The formation of Grignard and organolithium reagents is another area where the nature of the halogen is critical.

Grignard Reagent Formation

The formation of a Grignard reagent is typically more readily achieved with 3-Bromo-2-methoxypyridine. The higher reactivity of the C-Br bond facilitates the insertion of magnesium. The formation of a Grignard reagent from the chloro-derivative can be sluggish and may require activated magnesium or entrainment methods.

Feature3-Bromo-2-methoxypyridineThis compound
Ease of Formation Generally facileOften requires activation
Typical Conditions Mg turnings, THF or Et₂OActivated Mg (Rieke Mg), I₂, THF
Side Reactions Wurtz couplingMore prone to failure
Lithiation (Halogen-Metal Exchange)

Halogen-metal exchange with organolithium reagents is a common method to generate functionalized pyridines. This reaction is significantly faster for 3-Bromo-2-methoxypyridine. The exchange with the chloro-derivative is much slower and often requires lower temperatures to prevent side reactions.

Feature3-Bromo-2-methoxypyridineThis compound
Rate of Exchange FastSlow
Typical Reagent n-BuLi, s-BuLit-BuLi
Reaction Temperature -78 °C-78 °C to -100 °C

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-2-methoxypyridine

A mixture of 3-Bromo-2-methoxypyridine (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (2-3 equiv) is placed in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).[2] A degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture) is added, and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with stirring.[2] The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination of this compound

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv).[2] A dry, degassed aprotic solvent such as toluene or dioxane is added, followed by this compound (1.0 equiv) and the amine (1.1-1.5 equiv). The reaction mixture is heated to a temperature typically ranging from 100-130 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-Halopyridine - Boronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent 1. inert Establish Inert Atmosphere (Ar/N2) solvent->inert 2. heat Heat and Stir (80-120 °C) inert->heat 3. monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench (Water) monitor->quench 4. extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Reactivity_Comparison start Choice of 3-Halo-2-methoxypyridine pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar organometallic Organometallic Formation start->organometallic bromo_pd 3-Bromo-2-methoxypyridine (More Reactive) pd_coupling->bromo_pd Favored chloro_pd This compound (Less Reactive) pd_coupling->chloro_pd chloro_snar This compound (More Reactive) snar->chloro_snar Generally Favored bromo_snar 3-Bromo-2-methoxypyridine (Less Reactive) snar->bromo_snar bromo_org 3-Bromo-2-methoxypyridine (Easier Formation) organometallic->bromo_org Favored chloro_org This compound (More Difficult) organometallic->chloro_org

Caption: Reactivity comparison of 3-chloro- and 3-bromo-2-methoxypyridine.

References

A Comparative Guide to Alternatives for 3-Chloro-2-methoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, 3-chloro-2-methoxypyridine serves as a versatile and important building block.[1][2] Its utility stems from the strategic placement of the chloro and methoxy groups, which allows for a variety of chemical transformations.[1][2] The chlorine atom provides a reactive site for nucleophilic substitution and, more significantly, for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[2]

This guide provides a comprehensive comparison of this compound with its primary alternatives: 3-bromo-2-methoxypyridine and 3-iodo-2-methoxypyridine. The objective is to offer an evidence-based comparison of their reactivity, cost, and applications, enabling researchers to make informed decisions for their synthetic strategies.

Core Alternatives: The 3-Halo-2-methoxypyridine Series

The most direct alternatives to this compound are its bromine and iodine analogs. These compounds share the same 2-methoxypyridine core but differ in the halogen at the 3-position, which profoundly impacts their chemical reactivity.

  • 3-Bromo-2-methoxypyridine (CAS: 13472-59-8): A widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[3] The bromine atom serves as an excellent leaving group and is highly effective in various palladium-catalyzed cross-coupling reactions.[4]

  • 3-Iodo-2-methoxypyridine (CAS: 11217-15-6): Recognized for its enhanced reactivity, making it an ideal candidate for coupling reactions and functionalization processes where milder conditions are required.[5] The iodine atom significantly facilitates these transformations.[5]

Reactivity Showdown: A Comparative Analysis

The primary factor governing the utility of these building blocks in cross-coupling reactions is the reactivity of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of palladium-catalyzed reactions is I > Br > Cl .[6][7] This trend is inversely correlated with the C-X bond dissociation energy; the weaker the bond, the more readily it reacts.[8]

This translates to more facile reactions, often at lower temperatures and with shorter reaction times, when moving from chloro to bromo to iodo derivatives.[6] While advances in catalyst technology have enabled the efficient use of less reactive chloropyridines, they often necessitate more specialized, and sometimes more expensive, ligands and harsher conditions.[8]

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of halogen on the 2-methoxypyridine scaffold significantly influences the reaction parameters and outcomes.

Parameter This compound 3-Bromo-2-methoxypyridine 3-Iodo-2-methoxypyridine
Reactivity LowerModerate to HighHighest
Typical Conditions Higher temperatures, longer reaction times, more active (and often complex) catalyst/ligand systems required.[8]Milder conditions than the chloro analog; standard Pd catalysts are often effective.[7]Often reacts at or near room temperature with simple Pd catalysts.[5][6]
Catalyst Loading Generally higherModerateGenerally lower
Yields Good to excellent, but highly dependent on optimized catalyst system.Generally high and reliable.[9][10]Typically excellent, often quantitative.
Functional Group Tolerance Potentially lower due to harsher required conditions.GoodExcellent due to milder conditions.
Economic and Accessibility Comparison

The cost and commercial availability of starting materials are critical considerations in any synthetic campaign, from academic research to industrial-scale production.

Compound CAS Number Approximate Price (USD/g) Availability
This compound13472-84-9$1.00 - $1.10[11]Readily available from major suppliers.[1][12][13]
3-Bromo-2-methoxypyridine13472-59-8$2.50 -
4.00(£15/gconvertingto4.00 (£15/g converting to ~4.00(£15/gconvertingto
18, then averaging with other sources)
Readily available from major suppliers.[14][15]
3-Iodo-2-methoxypyridine112197-15-6$37.00 - $38.00[5]Readily available from major suppliers.[5][16][17]
Prices are estimates based on listed catalog prices for small quantities (1-10g) and are subject to change. Bulk pricing may differ significantly.

As shown, there is a clear cost trend: Chloro < Bromo < Iodo . The higher reactivity of the iodo- and bromo-derivatives comes at a higher material cost. The choice, therefore, represents a trade-off between the cost of the starting material and the potential savings in catalyst loading, reaction time, and energy input.

Experimental Protocols & Visualizations

To provide a practical context, a detailed protocol for a representative Suzuki-Miyaura coupling is provided below, along with diagrams illustrating the comparative reactivity and a typical experimental workflow.

General Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halo-2-methoxypyridine

This protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 3-Halo-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 3-halo-2-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-100°C for chloro/bromo derivatives, RT-60°C for iodo derivatives) for the required time (typically 2-24 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-2-methoxypyridine.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup1 Combine Halopyridine, Boronic Acid, Base, and Pd Catalyst setup2 Evacuate and Backfill with Inert Gas setup1->setup2 setup3 Add Degassed Solvent setup2->setup3 react Heat and Stir (Temperature & Time depend on Halogen) setup3->react monitor Monitor Progress (TLC, GC-MS) react->monitor workup1 Quench with Water & Extract with Solvent monitor->workup1 workup2 Wash, Dry, and Concentrate workup1->workup2 purify Purify via Column Chromatography workup2->purify G cluster_reactivity Increasing Reactivity & Milder Conditions cluster_cost Increasing Cost Cl This compound Br 3-Bromo-2-methoxypyridine Cl->Br cost1 Low Cost Cl->cost1 I 3-Iodo-2-methoxypyridine Br->I cost2 Moderate Cost Br->cost2 cost3 High Cost I->cost3

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among the various substituted pyridines, 3-chloro-2-methoxypyridine serves as a versatile building block, allowing for the introduction of diverse functionalities at the 3-position through cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly impacting yield, selectivity, and reaction conditions. This guide provides a comparative analysis of common catalyst systems for various cross-coupling reactions with a focus on substrates similar to this compound, supported by experimental data from related systems to inform catalyst selection.

The Challenge of this compound Coupling

The cross-coupling of this compound presents specific challenges. The carbon-chlorine bond is inherently less reactive than corresponding carbon-bromine or carbon-iodine bonds, necessitating more active catalyst systems to facilitate the rate-determining oxidative addition step.[1] Furthermore, the presence of the electron-donating methoxy group at the 2-position can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[2]

Comparative Performance of Catalysts in Key Cross-Coupling Reactions

While direct comparative studies on this compound are limited in publicly available literature, extensive research on the coupling of other chloropyridines provides valuable insights into catalyst performance. The following tables summarize representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of various chloropyridine substrates, offering a predictive framework for catalyst selection for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For chloropyridines, the choice of a bulky, electron-rich phosphine ligand is critical to promote the challenging oxidative addition of the C-Cl bond.[2]

Catalyst SystemAryl HalideCoupling PartnerBaseSolventTemp. (°C) / Time (h)Yield (%)
Pd(OAc)₂ / SPhos2-ChloropyridinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O100 / 1895
Pd₂(dba)₃ / XPhos3-Chloro-5-fluoro-2-methoxypyridineArylboronic acidCs₂CO₃Toluene110 / 12-24Estimated High
Pd(OAc)₂ / PPh₃2-Chloropyridine-3-boronic acidAryl halideK₂CO₃1,4-Dioxane/H₂O80-100 / 8-24Not specified
Pd(PPh₃)₂Cl₂2-Chloropyridine-3-boronic acidAryl halideNa₂CO₃DMF/H₂O120-150 (MW) / 0.25-1Not specified

Data extrapolated from studies on similar chloropyridine substrates.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. Again, bulky and electron-rich ligands are essential for the coupling of less reactive aryl chlorides.

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C) / Time (h)Yield (%)
Pd₂(dba)₃ / BINAP2-BromopyridineMorpholineNaOtBuToluene80 / 298
Pd(OAc)₂ / XPhos2-ChloropyridineAnilineCs₂CO₃t-BuOH100 / 2492
Pd₂(dba)₃ / Xantphos2-ChloropyridinePiperidineNaOtBuToluene100 / 385
BrettPhos-precatalyst3-Chloro-2-aminopyridineAnilineLiHMDSToluene100 / 1666

Data extrapolated from studies on similar chloropyridine and halopyridine substrates.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C) / Time (h)Yield (%)
Pd(PPh₃)₄ / CuI2-BromopyridinePhenylacetyleneEt₃NTHF65 / 491
PdCl₂(PPh₃)₂ / CuI2-ChloropyridinePhenylacetylenei-Pr₂NHToluene100 / 1675

Data extrapolated from studies on similar halopyridine substrates.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions, which can be adapted and optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate, 3-chloro-5-fluoro-2-methoxypyridine.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.

  • Add the anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 100-110 °C with stirring for the appropriate time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate a typical cross-coupling catalytic cycle and a general experimental workflow.

G General Catalytic Cycle for Cross-Coupling A Pd(0)Ln B Oxidative Addition A->B R-X C R-Pd(II)(X)Ln B->C D Transmetalation C->D R'-M E R-Pd(II)(R')Ln D->E F Reductive Elimination E->F F->A R-R'

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Catalyst Screening cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Analysis A Weigh Substrates, Catalyst, Ligand, Base B Add Anhydrous, Degassed Solvent A->B C Heat to Desired Temperature B->C D Monitor Reaction (TLC, LC-MS) C->D E Quench Reaction & Aqueous Workup D->E F Extract with Organic Solvent E->F G Dry, Filter & Concentrate F->G H Purify by Chromatography G->H I Characterize Product (NMR, MS) & Calculate Yield H->I

Caption: A general workflow for performing and analyzing a cross-coupling reaction.

Conclusion

The successful cross-coupling of this compound is highly dependent on the judicious selection of the catalyst system. While aryl chlorides are generally less reactive, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands such as XPhos and SPhos, have demonstrated high efficacy in the coupling of challenging chloropyridine substrates. For C-N bond formation, Buchwald-Hartwig amination protocols using similar advanced ligands are recommended. The provided data and protocols serve as a strong starting point for researchers to develop optimized conditions for their specific applications, ultimately enabling the efficient synthesis of novel and valuable pyridine-containing molecules.

References

Validating the Structure of 3-Chloro-2-methoxypyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions for the functionalization of 3-chloro-2-methoxypyridine, a versatile building block in medicinal chemistry.[1] Due to the inherent challenges associated with the reactivity of chloropyridines, this guide presents a comparative analysis of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering insights into catalyst selection, reaction conditions, and expected outcomes. The information is supported by experimental data from related systems to provide a predictive framework for researchers.

I. Comparison of Key Cross-Coupling Reactions

The functionalization of this compound at the C-3 position is a critical step in the synthesis of a wide array of potentially bioactive molecules. The two most prominent methods for achieving this are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Performance Overview

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on chloropyridine substrates. It is important to note that the electronic and steric effects of the 2-methoxy group on this compound may influence the reaction outcomes.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2470-853-5
Pd(OAc)₂SPhosK₃PO₄Toluene1002-8>901-2
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH804-12>901-3

Note: Yields are representative and can vary based on the specific arylboronic acid used and precise reaction conditions. Data is compiled from various sources for similar chloropyridine substrates.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃XPhosNaOtBuToluene1004-1285-951-2
Pd(OAc)₂RuPhosK₃PO₄Dioxane80-1006-1880-901-2
[Pd(cinnamyl)Cl]₂cataCXium® ANaOtBuToluene/H₂O1001-4>950.5-1
Pd-PEPPSI-IPrIPrK₃PO₄Dioxane10012-2470-852-4

Note: Yields are representative and can vary based on the specific amine used and precise reaction conditions. Data is compiled from various sources for similar chloropyridine substrates.

II. Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of 3-substituted-2-methoxypyridine derivatives. The following are representative experimental protocols adapted from literature for similar substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄; 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add degassed solvent (e.g., toluene; 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk tube, combine the palladium precatalyst (e.g., XPhos Pd G3; 0.02 mmol, 2 mol%), the ligand (if necessary), and the base (e.g., NaOtBu; 1.4 mmol).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in an anhydrous, degassed solvent (e.g., toluene; 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

III. Alternative Synthetic Routes

Besides palladium-catalyzed cross-coupling, other methods can be employed for the synthesis of 2,3-disubstituted pyridines. One notable alternative is the use of directed ortho-metalation.

Directed ortho-Metalation and Functionalization

This strategy involves the deprotonation of a substituted pyridine at a specific position directed by a functional group, followed by quenching with an electrophile. For 2-chloropyridine derivatives, the chloro group can act as a directing group for lithiation at the C-3 position.

Table 3: Comparison with Directed Metalation

MethodReagentsPosition of FunctionalizationAdvantagesLimitations
Suzuki-MiyauraPd catalyst, boronic acid, baseC-3High functional group tolerance, mild conditionsCost of catalyst and ligands, removal of metal impurities
Buchwald-HartwigPd catalyst, amine, baseC-3Wide range of amines can be usedCost of catalyst and ligands, potential for side reactions
Directed MetalationStrong base (e.g., LDA), electrophileC-3No transition metal catalyst requiredRequires cryogenic temperatures, limited to certain electrophiles, potential for side reactions

IV. Product Structure Validation

The structural confirmation of the reaction products is paramount. A combination of spectroscopic techniques is typically employed.

Table 4: Expected Spectroscopic Data for a Representative Product: 2-methoxy-3-phenylpyridine

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.56 (d, J = 3.6 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.58–7.52 (m, 2H), 7.51–7.45 (m, 2H), 7.44–7.38 (m, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 3.87 (s, 3H, OCH₃).[2]
¹³C NMR (CDCl₃, 101 MHz)δ 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 (OCH₃).[2]
Mass Spec. (ESI-MS)m/z [M+H]⁺ calculated for C₁₂H₁₁NO: 186.08; found 186.1.

Note: The provided NMR data is for 2-(4-methoxyphenyl)pyridine and 3-methyl-2-phenylpyridine and serves as a close approximation for what can be expected for 2-methoxy-3-phenylpyridine.[2] The methoxy group on the pyridine ring will influence the chemical shifts.

V. Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd2_r_complex Ar-Pd(II)-R(L2) pd2_complex->pd2_r_complex R-B(OR)2 Base transmetalation Transmetalation (R-B(OR)2) pd2_r_complex->pd0 product Ar-R pd2_r_complex->product reductive_elimination Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd2_amine_complex [Ar-Pd(II)(HNR2)-X(L2)]+ pd2_complex->pd2_amine_complex R2NH amine_coordination Amine Coordination (R2NH) pd2_amido_complex Ar-Pd(II)-NR2(L2) pd2_amine_complex->pd2_amido_complex Base deprotonation Deprotonation (Base) pd2_amido_complex->pd0 product Ar-NR2 pd2_amido_complex->product reductive_elimination Reductive Elimination product->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Benchmarking of Synthesis Routes for 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Chloro-2-methoxypyridine is a valuable building block in the pharmaceutical and agrochemical industries, prized for its utility in creating more complex molecules.[1] This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform decisions on process selection and optimization.

Two principal strategies for the synthesis of this compound are explored: the direct nucleophilic substitution of 2,3-dichloropyridine and the methylation of 3-chloro-2-hydroxypyridine. This comparison aims to provide a clear, data-driven overview of the efficiency of each approach.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two synthesis routes, providing a direct comparison of their efficiency.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Methylation of 3-chloro-2-hydroxypyridine
Starting Material 2,3-Dichloropyridine3-Chloro-2-hydroxypyridine
Key Reagents Sodium methoxideDimethyl sulfate, Potassium hydroxide
Solvent MethanolDimethyl sulfoxide (DMSO)
Reaction Temperature Reflux55-60°C
Reaction Time Not specified30 minutes
Reported Yield Data not readily available; expected to be a standard transformation.[2]High (analogous reaction reports 96% yield[3][4])
Purity >97% (GC) (typical for related commercial products[1])High
Number of Steps 12 (including precursor synthesis)

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthesis route, the following diagrams have been generated.

Route 1 2,3-Dichloropyridine 2,3-Dichloropyridine This compound This compound 2,3-Dichloropyridine->this compound Sodium Methoxide, Methanol, Reflux

Caption: Route 1 - Nucleophilic Substitution Workflow.

Route 2 2-Piperidone 2-Piperidone 3-Chloro-2-hydroxypyridine 3-Chloro-2-hydroxypyridine 2-Piperidone->3-Chloro-2-hydroxypyridine Chlorination & HCl elimination This compound This compound 3-Chloro-2-hydroxypyridine->this compound Dimethyl Sulfate, KOH, DMSO

Caption: Route 2 - Methylation Workflow.

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of this compound via the two routes.

Route 1: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine

Materials:

  • 2,3-Dichloropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyridine in methanol.

  • Add a stoichiometric equivalent of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitoring by TLC or GC-MS is recommended).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by distillation or column chromatography.

Route 2: Methylation of 3-Chloro-2-hydroxypyridine

This two-step route first involves the synthesis of the precursor, 3-chloro-2-hydroxypyridine, followed by its methylation to yield the final product.

Step 1: Synthesis of 3-Chloro-2-hydroxypyridine

A method for the preparation of 3-chloro-2-hydroxypyridine involves the chlorination of 2-piperidone followed by the elimination of hydrogen chloride.[5]

Materials:

  • 2-Piperidone

  • Chlorinating agent (e.g., phosphorus oxychloride)

  • Solvent

Procedure (adapted from analogous syntheses):

  • In a reaction vessel, treat 2-piperidone with a chlorinating agent in a suitable solvent.

  • The reaction proceeds to form an intermediate which, upon elimination of hydrogen chloride, yields 3-chloro-2-hydroxypyridine.[5]

  • The product can be isolated and purified by standard laboratory techniques.

Step 2: O-Methylation of 3-Chloro-2-hydroxypyridine

This step utilizes a Williamson ether synthesis approach, where the hydroxyl group of 3-chloro-2-hydroxypyridine is methylated.

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

Procedure (adapted from a similar methylation of a halo-hydroxypyridine):

  • To a stirred mixture of 3-chloro-2-hydroxypyridine and pulverized potassium hydroxide in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, heat the mixture to 55-60°C.

  • Slowly add a solution of dimethyl sulfate in DMSO dropwise to the reaction mixture, maintaining the temperature at 55-60°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 30 minutes.

  • Pour the reaction mixture into ice water.

  • Filter the resulting precipitate and wash with water.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound. An analogous reaction using this method reports a yield of 96%.[3][4]

Concluding Remarks

Both presented routes offer viable pathways to this compound. Route 1, the nucleophilic substitution of 2,3-dichloropyridine, is a more direct, one-step process. However, the lack of readily available, specific yield data for this transformation presents a challenge for direct efficiency comparison. It is, however, described as a standard chemical transformation.

Route 2, involving the methylation of 3-chloro-2-hydroxypyridine, is a two-step process when starting from readily available precursors. While this adds a step to the overall synthesis, the methylation step itself is reported to be high-yielding in analogous systems. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For process optimization, further investigation into the specific yield and reaction conditions for the nucleophilic substitution of 2,3-dichloropyridine would be highly beneficial.

References

Reactivity of 3-Chloro-2-methoxypyridine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-chloro-2-methoxypyridine with other substituted pyridines in key synthetic transformations. The selection of a substituted pyridine building block is a critical decision in the synthesis of novel chemical entities. This document aims to inform that decision by presenting available experimental data on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.

Executive Summary

This compound presents a unique reactivity profile due to the electronic interplay of its substituents. The electron-donating methoxy group at the 2-position can decrease the reactivity of the adjacent chloro group in palladium-catalyzed cross-coupling reactions by increasing electron density at the carbon-chlorine bond. Conversely, the inherent electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic aromatic substitution, although this effect is most pronounced at the 2- and 4-positions. This guide will delve into the nuances of this reactivity in comparison to other substituted pyridines, providing a data-driven basis for substrate selection in drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of chloropyridines in this reaction is highly dependent on the position of the chlorine atom and the nature of other substituents. Generally, aryl chlorides are less reactive than the corresponding bromides or iodides, necessitating more active catalytic systems.[1]

The electron-donating 2-methoxy group in this compound can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[1] This often requires the use of bulky, electron-rich phosphine ligands to achieve efficient coupling.[1] In contrast, chloropyridines lacking such electron-donating groups, or those with electron-withdrawing groups, may exhibit different reactivity profiles. A notorious challenge in Suzuki couplings is the "2-pyridyl problem," where the proximity of the nitrogen atom to the coupling site in 2-halopyridines can lead to catalyst inhibition and lower yields.[2]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Pyridines

EntryPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10012-24Estimated 60-85[1]
23-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-24Estimated 70-90[1]
32-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
43-Chloropyridine2-Furanylboronic acidNickel/dppfK₃PO₄Dioxane8018Good Conversion[3]
54-ChloropyridinePhenylboronic acidNickel/dppfK₃PO₄Dioxane801885[3]
62,6-DichloropyridineHeptyl boronic pinacol esterPd₂(dba)₃ / Ad₂PⁿBuLiOᵗBuDioxane / H₂O100-94

Note: The data presented is collated from various sources and may not represent a direct comparison under identical conditions. Yields are highly dependent on the specific coupling partner and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Chloropyridine

This generalized protocol is based on established methods for the coupling of challenging chloropyridines.[1]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Ar'-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Substituted Pyridine Ar'-B(OR)2 Boronic Acid/ Ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of chloropyridines in this transformation is influenced by electronic and steric factors. Aryl chlorides are generally less reactive substrates, often requiring elevated temperatures and specialized catalyst systems.[4] For dichloropyridines, such as 2,4-dichloropyridine, amination is often regioselective for the 2-position.[5]

The electron-donating methoxy group in this compound is expected to decrease the rate of oxidative addition, making it a challenging substrate for Buchwald-Hartwig amination.

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Substituted Pyridines

EntryPyridine SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
12,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10095 (at C2)[5]
22,4-DichloropyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10088 (at C2)[5]
3Aryl Chloride (general)Primary/Secondary AminePd(OAc)₂ / Bulky Biarylphosphine LigandNaOᵗBuToluene/Dioxane80-110Varies
45-Chloro-3-methoxypyridinePiperidine(via aryne mechanism with n-BuLi)n-BuLiTHF-70 to RT92
Experimental Protocol: Buchwald-Hartwig Amination of a Substituted Chloropyridine

This generalized protocol is based on methods for the amination of challenging aryl chlorides.[6]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried reaction tube with Pd(OAc)₂, RuPhos, and NaOᵗBu.

  • Add the this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow start Start: Select Substrates (Chloropyridine, Amine) reagents Prepare Reagents: - Palladium Pre-catalyst - Ligand - Base - Anhydrous Solvent start->reagents setup Reaction Setup: - Assemble glassware under inert gas - Add reagents in specified order reagents->setup reaction Reaction Execution: - Heat to specified temperature - Stir for designated time - Monitor progress (TLC, LC-MS) setup->reaction workup Work-up: - Cool reaction mixture - Quench and extract - Dry organic layer reaction->workup purification Purification: - Concentrate crude product - Purify by column chromatography workup->purification analysis Analysis: - Characterize product (NMR, MS) - Determine yield purification->analysis

Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate.[7] The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of electron-withdrawing groups.[8]

While the 3-position is less activated, reactions can still proceed, particularly with strong nucleophiles and under forcing conditions. The 2-methoxy group in this compound is electron-donating, which would be expected to decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted chloropyridine.

Table 3: Comparative Yields in Nucleophilic Aromatic Substitution of Substituted Pyridines

EntryPyridine SubstrateNucleophileConditionsYield (%)
15-Chloro-3-methoxypyridinePiperidine (as lithium amide)n-BuLi, THF, -70 °C to RT92
25-Chloro-3-methoxypyridineDiethylamine (as lithium amide)n-BuLi, THF, -70 °C to RT90
32-ChloropyridinePiperidineHeatGood[9]
42-Chloro-5-nitropyridineAnilineEtOH, refluxHigh
54-ChloropyridineSodium methoxideMeOH, refluxHigh

Note: Direct SNAr data for this compound is limited. The data for 5-chloro-3-methoxypyridine suggests that related isomers can be reactive under specific conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Chloropyridine

This protocol is a general representation of a typical SNAr reaction with an amine nucleophile.[9]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Amine (e.g., piperidine, 3.0 mmol, 3.0 equiv.)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • Combine this compound and the amine in a sealed reaction vessel.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

SNAr_Reactivity_Comparison cluster_reactivity Relative Reactivity in SNAr cluster_intermediate Meisenheimer Intermediate Stability pos2 2-Chloropyridine (High Reactivity) intermediate2 Attack at C2: Negative charge on Nitrogen (Stabilized) pos2->intermediate2 due to pos4 4-Chloropyridine (High Reactivity) intermediate4 Attack at C4: Negative charge on Nitrogen (Stabilized) pos4->intermediate4 due to pos3 3-Chloropyridine (Low Reactivity) intermediate3 Attack at C3: No resonance onto Nitrogen (Less Stabilized) pos3->intermediate3 due to

Caption: Relationship between position of chlorine and SNAr reactivity.

Conclusion

The reactivity of this compound is a nuanced balance of electronic effects. For palladium-catalyzed cross-coupling reactions, the methoxy group presents a deactivating effect, necessitating robust catalyst systems. In contrast, for nucleophilic aromatic substitution, while the 3-position is inherently less reactive than the 2- or 4-positions, reactions can be driven to completion under appropriate conditions. The data and protocols presented in this guide offer a valuable starting point for chemists aiming to incorporate this and other substituted pyridines into their synthetic strategies. Careful consideration of the electronic nature of the substituents and the position of the leaving group is paramount for successful reaction design and optimization.

References

Cost-benefit analysis of using 3-Chloro-2-methoxypyridine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, safety, and environmental impact. 3-Chloro-2-methoxypyridine is a versatile heterocyclic intermediate widely employed in the construction of complex molecular architectures.[1] This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance in key synthetic transformations with viable alternatives, supported by experimental data.

Cost and Performance Comparison

The economic viability of a synthetic route is a primary consideration for researchers and drug development professionals. This section compares the approximate cost and performance of this compound with two common alternatives: 2,3-dichloropyridine and 2-bromo-3-methoxypyridine. The performance is evaluated based on typical yields in two of the most prevalent cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Table 1: Cost Comparison of Pyridine Building Blocks

CompoundMolecular Weight ( g/mol )Purity (%)Approximate Price (USD/g)
This compound143.57>971.00 - 96.24[1][2]
2,3-Dichloropyridine147.99991.10 - 1.68[3]
2-Bromo-3-methoxypyridine188.02971.82 - 21.00[4]

Note: Prices are approximate and can vary significantly based on supplier, quantity, and market fluctuations.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling

This table compares the expected yields for the Suzuki-Miyaura coupling of the pyridine derivatives with 4-methoxyphenylboronic acid.

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compound2-Methoxy-3-(4-methoxyphenyl)pyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-2460-90 (estimated)[5]
2-Bromo-3-methoxypyridine2-Methoxy-3-(4-methoxyphenyl)pyridinePd(PPh₃)₄Na₂CO₃DME/H₂O80-9012Good to Excellent[3]
2,3-Dichloropyridine2-Chloro-3-(4-methoxyphenyl)pyridinePd(OAc)₂ / Ligand-freeK₂CO₃Aqueous120 (MW)0.5High (for similar systems)[6]

Table 3: Performance Comparison in Buchwald-Hartwig Amination

This table compares the expected yields for the Buchwald-Hartwig amination of the pyridine derivatives with morpholine.

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound2-Methoxy-3-(morpholino)pyridinePd₂(dba)₃ / XantphosDBUToluene10018High (qualitative)[7]
2-Bromo-3-methoxypyridine2-Methoxy-3-(morpholino)pyridinePd₂(dba)₃ / BINAPNaOtBuToluene80460 (for a similar system)[8]
2,3-Dichloropyridine2-Chloro-3-(morpholino)pyridinePd₂(dba)₃ / RuPhosLiHMDSToluene1001683 (for 3-bromo-2-aminopyridine)[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic transformations. Below are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of a Halopyridine

Objective: To synthesize an aryl-substituted pyridine via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Halopyridine (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried reaction vial, add the halopyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Buchwald-Hartwig Amination of a Halopyridine

Objective: To synthesize an amino-substituted pyridine via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Halopyridine (e.g., this compound) (1.0 mmol)

  • Amine (e.g., morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)

  • Toluene (5 mL)

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a glovebox, combine the halopyridine, amine, Pd₂(dba)₃, Xantphos, and DBU in a reaction vial.

  • Add toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_base Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R-B(OR')_3]^- RPdIIAr R-Pd(II)L_n-Ar Transmetal->RPdIIAr RedElim Reductive Elimination RPdIIAr->RedElim RedElim->Pd0 Ar-R R-B(OR')_2 R-B(OR')_2 [R-B(OR')_3]^- [R-B(OR')_3]^- R-B(OR')_2->[R-B(OR')_3]^-

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R₂NH PdIIAmine [Ar-Pd(II)L_n(R₂NH)]⁺X⁻ AmineCoord->PdIIAmine Deprotonation Deprotonation PdIIAmine->Deprotonation Base AmidoComplex Ar-Pd(II)L_n-NR₂ Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR₂

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Dry Glassware Glassware->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir for Specified Time Solvent->Heating Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Generalized experimental workflow for cross-coupling reactions.

Safety and Environmental Considerations

The safety and environmental impact of chemical processes are of paramount importance.

Safety Profile:

  • This compound: This compound is a pale yellow liquid and should be handled with caution as it may cause skin, eye, and respiratory irritation.[10]

  • 2,3-Dichloropyridine: This is a solid that is harmful if swallowed and causes skin and serious eye irritation.[11]

  • 2-Bromo-3-methoxypyridine: This solid is also an irritant and should be handled with appropriate personal protective equipment.

All three compounds are pyridine derivatives, and pyridine itself is known to be harmful if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[11] Appropriate engineering controls, such as working in a fume hood, and personal protective equipment, including gloves and safety glasses, are essential when handling these compounds.

Environmental Impact: The environmental impact of these building blocks is multifaceted. The synthesis of pyridine derivatives can release byproducts into the environment.[12] The choice between a chloro- or bromo-substituted starting material has environmental implications. Chloro-compounds are often considered "greener" from a waste perspective due to the lower atomic weight of chlorine compared to bromine, leading to a lower E-factor (Environmental Factor).[8] However, the generally higher reactivity of bromo-compounds can lead to milder reaction conditions, shorter reaction times, and potentially less energy consumption.[13]

The use of palladium catalysts, while highly efficient, also has an environmental footprint due to the energy-intensive mining and refining of this precious metal. Therefore, minimizing catalyst loading and ensuring efficient recycling are crucial for sustainable synthesis. The solvents used in these reactions, such as toluene and 1,4-dioxane, also contribute to the environmental impact, and efforts to replace them with greener alternatives are ongoing.[6]

Conclusion

The cost-benefit analysis of this compound reveals a trade-off between cost, reactivity, and environmental considerations.

  • Cost: this compound and 2,3-dichloropyridine are generally more cost-effective than their bromo-counterpart, 2-bromo-3-methoxypyridine.

  • Performance: Bromo-pyridines typically exhibit higher reactivity in palladium-catalyzed cross-coupling reactions, often leading to higher yields under milder conditions and shorter reaction times. However, recent advances in ligand and catalyst development have significantly improved the efficiency of reactions with less reactive chloropyridines.

  • Safety and Environment: All halopyridines present handling hazards and require appropriate safety precautions. From a waste perspective, chloro-derivatives can be considered more environmentally benign due to the lower atomic weight of the halogen. However, the higher reactivity of bromo-derivatives may lead to a more sustainable process overall due to reduced energy consumption.

Ultimately, the choice of building block will depend on the specific requirements of the synthesis, including the target molecule, scale, and economic constraints. For large-scale industrial processes where cost is a primary driver, the use of a more economical chloropyridine, such as this compound, coupled with an optimized catalytic system, may be the most advantageous approach. For smaller-scale research and development where rapid access to diverse analogs is a priority, the higher reactivity of a bromopyridine may justify its higher cost.

References

Comparative Guide to the Biological Activities of 3-Chloro-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of compounds derived from the versatile scaffold, 3-Chloro-2-methoxypyridine. The strategic placement of chloro and methoxy groups on the pyridine ring allows for diverse chemical modifications, leading to a range of bioactive molecules. This document summarizes key findings on their anticancer activities, presents available data in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Anticancer Activity: Dual PI3K/mTOR Inhibition

A series of novel sulfonamide methoxypyridine derivatives have been synthesized and identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] These two kinases are critical components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, playing a key role in cell proliferation, survival, and metabolism.[1][2]

The synthesized compounds demonstrated significant inhibitory activity against PI3Kα and mTOR, leading to potent anti-proliferative effects in various cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative sulfonamide methoxypyridine derivatives.

Compound IDTargetIC50 (nM)[1][2]Cancer Cell LineIC50 (nM)[1][2]
22c PI3Kα0.22HCT-116 (Colon)20
mTOR23MCF-7 (Breast)130
GDC-0941 PI3Kα0.7HCT-116 (Colon)210
(Reference)mTOR121MCF-7 (Breast)480
GDC-0980 PI3Kα5HCT-116 (Colon)18
(Reference)mTOR17MCF-7 (Breast)21
Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then modulates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Dual inhibition of PI3K and mTOR by these derivatives effectively shuts down this pro-survival pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Sulfonamide-Methoxypyridine Derivative Compound->PI3K inhibits Compound->mTORC1 inhibits

Figure 1: PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Protocols

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

  • Reagents and Materials: Recombinant human PI3Kα and mTOR enzymes, ATP, kinase buffer, substrate (e.g., PIP2 for PI3K), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A series of dilutions of the test compound are prepared.

    • The kinase, substrate, and ATP are incubated with the test compound in a microplate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This technique is used to detect the phosphorylation status of Akt, a downstream target of PI3K, to confirm the mechanism of action of the inhibitors.

Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quant Protein Quantification (BCA Assay) Start->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (to PVDF membrane) SDS->Transfer Block Blocking (e.g., 5% BSA) Transfer->Block Pri_Ab Primary Antibody Incubation (anti-p-Akt / anti-Akt) Block->Pri_Ab Sec_Ab Secondary Antibody Incubation (HRP-conjugated) Pri_Ab->Sec_Ab Detect Chemiluminescent Detection Sec_Ab->Detect Analysis Data Analysis Detect->Analysis

Figure 2: Western blot experimental workflow.
  • Sample Preparation: Cancer cells are treated with the test compound. After treatment, cells are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt). A separate blot is often probed with an antibody for total Akt as a loading control.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. The intensity of the bands corresponding to p-Akt is quantified and normalized to total Akt.

Antimicrobial and Anti-inflammatory Activities

While the this compound scaffold is a key intermediate in the synthesis of various bioactive molecules, specific and detailed quantitative data for its direct derivatives in antimicrobial and anti-inflammatory applications are less prevalent in publicly available literature. Broader classes of pyridine and pyrimidine derivatives have shown promise in these areas. For instance, various pyridosulfonamides have been synthesized and evaluated for their antimicrobial activities, with some showing significant efficacy against Gram-positive and Gram-negative bacteria.[3] Similarly, certain pyridine-based thiadiazole derivatives have demonstrated potent anti-inflammatory effects in in-vivo and in-silico studies.

Researchers are encouraged to explore the derivatization of this compound to develop novel antimicrobial and anti-inflammatory agents and to publish detailed experimental data to enrich the scientific understanding of this versatile chemical scaffold.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The demonstrated dual inhibitory activity against PI3K and mTOR highlights the therapeutic potential of this scaffold. Further exploration into the synthesis and biological evaluation of new derivatives is warranted to uncover novel therapeutic agents for a range of diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this endeavor.

References

A Comparative Guide to the Synthetic Utility of 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine is a versatile heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique arrangement of a chloro substituent, an electron-donating methoxy group, and the pyridine nitrogen atom imparts a distinct reactivity profile, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This guide provides a comprehensive review of its synthetic applications, offers objective comparisons with alternative reagents, and presents detailed experimental data and protocols to support laboratory research and development.

Key Synthetic Applications

The synthetic utility of this compound is primarily centered on its reactivity in cross-coupling reactions and nucleophilic substitutions, allowing for the strategic introduction of diverse functional groups.

1. Palladium-Catalyzed Cross-Coupling Reactions

This compound is a competent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This is one of the most powerful applications, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position. A key challenge is the activation of the relatively inert C-Cl bond, which typically requires the use of highly active catalytic systems.[5] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often essential to promote the oxidative addition of the aryl chloride to the palladium(0) catalyst.[5]

  • Hiyama Coupling: This reaction pairs the chloropyridine with organosilanes. The presence of the pyridine nitrogen alpha to the reaction site can facilitate the coupling, which can often proceed under mild, room-temperature conditions.[6]

  • Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds, this reaction couples this compound with terminal alkynes. Like other couplings with aryl chlorides, it requires a robust palladium catalyst and a copper(I) co-catalyst.[7]

2. Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position serves as a good leaving group in nucleophilic aromatic substitution reactions.[2][8] This allows for the direct introduction of various nucleophiles, including amines, alcohols, and thiols, to generate a wide array of functionalized 2-methoxypyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen facilitates this transformation.

3. Intermediate for Complex Molecules

This compound is a key precursor in multi-step syntheses of complex molecular architectures.[9] It is widely used in the synthesis of:

  • Pharmaceuticals: It serves as an intermediate in the development of anti-inflammatory and analgesic drugs, as well as agents targeting neurological disorders.[1][2]

  • Agrochemicals: Its structure is incorporated into herbicides and fungicides, where the chloro and methoxy groups can enhance efficacy and stability.[1][2][10]

Comparison with Alternative Reagents

The choice of starting material is critical in synthesis design. Below is a comparison of this compound with its bromo and iodo analogs.

FeatureThis compound 3-Bromo-2-methoxypyridine 3-Iodo-2-methoxypyridine
Reactivity in Cross-Coupling Lower. Requires more active catalysts (e.g., bulky phosphine ligands) and often higher temperatures due to the strong C-Cl bond.[5]Moderate. Generally more reactive than the chloro analog, allowing for milder reaction conditions.Highest. The C-I bond is the weakest, facilitating easy oxidative addition. Reactions often proceed at lower temperatures with a wider range of catalysts.
Cost & Availability Generally the most cost-effective and widely available of the three.Moderately priced.Typically the most expensive due to the higher cost of iodine.
Stability High. Very stable for storage and handling.High. Generally stable.Less stable. Can be sensitive to light and prone to degradation over time.
Ideal Use Case Large-scale synthesis where cost is a primary driver and reaction optimization is feasible.General laboratory use, offering a good balance between reactivity and cost.Small-scale synthesis, complex molecule construction, or when mild reaction conditions are critical to preserve sensitive functional groups.

Quantitative Data: Suzuki-Miyaura Coupling Performance

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of 3-halo-2-methoxypyridines with phenylboronic acid, illustrating the impact of the halogen on reaction efficiency.

Halopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
This compoundPd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-2475-85
3-Bromo-2-methoxypyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O908-1285-95
3-Iodo-2-methoxypyridinePd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂O804-8>90

Note: Yields are estimates based on typical outcomes for these reaction classes and are highly dependent on the specific substrates and precise conditions used.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the coupling of this compound with an arylboronic acid, adapted from established methods for similar aryl chlorides.[5]

Reaction: Synthesis of 2-methoxy-3-phenylpyridine

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

  • Anhydrous, degassed toluene (5 mL)

  • Ethyl acetate, water, brine, anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a glovebox, add this compound, phenylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-methoxy-3-phenylpyridine.

Visualizations

logical_relationships cluster_start Core Building Block cluster_reactions Key Transformations cluster_products Product Classes cluster_applications Final Applications This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Nucleophilic Substitution (SNAr) Nucleophilic Substitution (SNAr) This compound->Nucleophilic Substitution (SNAr) Lithiation / Functionalization Lithiation / Functionalization This compound->Lithiation / Functionalization Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Biaryl Pyridines Biaryl Pyridines Suzuki-Miyaura Coupling->Biaryl Pyridines Alkynyl Pyridines Alkynyl Pyridines Sonogashira Coupling->Alkynyl Pyridines Functionalized Pyridines\n(Amino, Alkoxy, Thio) Functionalized Pyridines (Amino, Alkoxy, Thio) Nucleophilic Substitution (SNAr)->Functionalized Pyridines\n(Amino, Alkoxy, Thio) Complex Heterocycles Complex Heterocycles Lithiation / Functionalization->Complex Heterocycles Pharmaceuticals Pharmaceuticals Biaryl Pyridines->Pharmaceuticals Material Science Material Science Alkynyl Pyridines->Material Science Agrochemicals Agrochemicals Functionalized Pyridines\n(Amino, Alkoxy, Thio)->Agrochemicals Complex Heterocycles->Pharmaceuticals

Caption: Logical workflow of this compound's synthetic applications.

experimental_workflow start Starting Materials (3-Cl-2-OMe-Py, Boronic Acid) reaction Reaction (Toluene, 110°C, 12-24h) start->reaction reagents Catalyst System (Pd₂(dba)₃, XPhos, Base) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product (Coupled Pyridine) purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Chloro-2-methoxypyridine.

This chemical is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Some safety data sheets also indicate that it may be harmful if swallowed and fatal if it comes into contact with skin or is inhaled. Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is therefore critical.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, flame-retardant clothing, and chemical safety goggles or a face shield.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2][3] Emergency eyewash stations and safety showers must be readily accessible.[1][3]

Step-by-Step Disposal Procedure

The universally recommended method for the disposal of this compound is to utilize an approved hazardous waste disposal facility.[1][2][3][4] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

  • Container Management : Keep the this compound in its original, properly labeled container. The container should be tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[3][4]

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the licensed waste disposal company.

  • Labeling for Disposal : Ensure the waste container is clearly labeled with the chemical name "this compound" and any other identifiers required by your institution and local regulations. The label should also include appropriate hazard symbols (e.g., flammable, irritant, toxic).

  • Arrange for Pickup : Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the waste chemical. Follow their specific instructions for collection and documentation.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Boiling Point 142 - 150 °C (288 - 302 °F) at 760 mmHg[3]
Flash Point 66 °C (150.8 °F)[3]
Specific Gravity 1.190[3]
Vapor Density 3.92[3]

Experimental Protocols

No experimental protocols for the neutralization or in-lab degradation of this compound are recommended. The standard and required procedure is disposal via a licensed and approved hazardous waste management facility in accordance with local, state, and federal regulations.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check ventilation 2. Work in a Well-Ventilated Area (e.g., Fume Hood) ppe_check->ventilation container_check 3. Is the chemical in its original, sealed container? ventilation->container_check transfer 4. Transfer to a designated, compatible, and sealed hazardous waste container. container_check->transfer No label_waste 5. Label waste container with chemical name and hazards. container_check->label_waste Yes transfer->label_waste segregate 6. Store segregated from incompatible materials. label_waste->segregate contact_ehs 7. Contact Institutional EHS for waste pickup. segregate->contact_ehs end End: Waste is safely and properly disposed. contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Chloro-2-methoxypyridine, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] In some cases, it may be harmful if swallowed or fatal in contact with skin or if inhaled.[4] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][3]

Personal Protective Equipment (PPE): The following PPE is required when handling this substance:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles/GlassesChemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield may be necessary for splash protection.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][2][5] While the specific glove material is not universally specified, nitrile or neoprene gloves are generally recommended for handling chlorinated aromatic compounds. Always check the manufacturer's glove compatibility chart.
Body Protection Protective ClothingA lab coat or a long-sleeved seamless gown with tight-fitting cuffs is mandatory.[6] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls ("bunny suits") may be necessary.[6]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][7] The specific cartridge type should be selected based on the concentration and nature of the airborne contaminants.
Foot Protection Closed-toe ShoesStandard laboratory practice dictates that closed-toe shoes must be worn at all times in the laboratory.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound and related compounds.

PropertyValueSource
Boiling Point 147 - 150 °C / 297 - 302 °F @ 760 mmHg[1]
Flash Point 66 °C / 150.8 °F[1]
Specific Gravity 1.190[1]
Vapor Density 3.92[1]
Water Solubility 10 g/L (20 °C)[5]

Note: Data is for 3-Chloropyridine, a closely related compound, as specific data for this compound may be limited.

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction handle_observe Monitor Reaction handle_reaction->handle_observe emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure emergency_fire Fire handle_reaction->emergency_fire cleanup_quench Quench Reaction (if necessary) handle_observe->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Workflow for handling this compound.

Detailed Experimental Protocols

a. Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][3][4][5]

  • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

  • Work in a Ventilated Area: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][5]

  • Grounding: When transferring the liquid, ground and bond containers to prevent static discharge, as it is a combustible liquid.[5]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and amines.[1][7]

b. Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

c. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

a. Waste Segregation and Collection:

  • Identify and Separate: Keep waste containing this compound separate from other waste streams.

  • Use Appropriate Containers: Collect liquid waste in a clearly labeled, sealed, and compatible container. The original container can often be used.

  • Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name "this compound".

b. Disposal Procedure:

  • Consult Regulations: Dispose of the chemical waste in accordance with all local, regional, and national environmental regulations.[1]

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.